molecular formula C7H14O2 B3048374 1,3-Propanediol, 2-(3-buten-1-yl)- CAS No. 16652-26-9

1,3-Propanediol, 2-(3-buten-1-yl)-

Número de catálogo: B3048374
Número CAS: 16652-26-9
Peso molecular: 130.18 g/mol
Clave InChI: DCHNIFBEMXMKKG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3-Propanediol, 2-(3-buten-1-yl)- is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Propanediol, 2-(3-buten-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanediol, 2-(3-buten-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-but-3-enylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-3-4-7(5-8)6-9/h2,7-9H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHNIFBEMXMKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547104
Record name 2-(But-3-en-1-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16652-26-9
Record name 2-(But-3-en-1-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

chemical structure and properties of 1,3-Propanediol, 2-(3-buten-1-yl)-

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,3-Propanediol, 2-(3-buten-1-yl)-

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern chemistry, the development of novel bifunctional molecules is paramount for advancing material science, polymer chemistry, and drug discovery. This guide focuses on a promising, albeit not widely documented, chemical entity: 1,3-Propanediol, 2-(3-buten-1-yl)- . This molecule merges the desirable characteristics of a 1,3-propanediol backbone—a versatile and often bio-renewable platform chemical—with the reactive potential of a terminal alkene.

Chemical Structure and Nomenclature

The fundamental architecture of 1,3-Propanediol, 2-(3-buten-1-yl)- is key to its utility. It features a central carbon atom on a propane-1,3-diol skeleton which is substituted with a four-carbon chain containing a terminal double bond.

  • IUPAC Name: 2-(But-3-en-1-yl)propane-1,3-diol

  • Molecular Formula: C₇H₁₄O₂

  • Key Structural Features:

    • 1,3-Diol System: Two primary hydroxyl (-OH) groups that can participate in a wide range of reactions, including esterification, etherification, and condensation polymerizations. These groups also impart a degree of hydrophilicity to the molecule.

    • 2-Substituted Butenyl Group: A non-polar side chain that introduces a terminal alkene functionality. This double bond is a reactive site for various addition reactions, radical polymerization, and other olefin-specific transformations.

Caption: Chemical structure of 1,3-Propanediol, 2-(3-buten-1-yl)-.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1,3-Propanediol, 2-(3-buten-1-yl)-. These are estimations based on its structure and comparison with related compounds, as experimental data is not widely published.

PropertyPredicted ValueJustification
Molecular Weight 130.18 g/mol Calculated from the molecular formula C₇H₁₄O₂.
Appearance Colorless, viscous liquidSimilar to other short-chain diols.
Boiling Point ~230-250 °CHigher than 1,3-propanediol (~214 °C) due to increased molecular weight and van der Waals forces from the butenyl chain.
Solubility Miscible with water and polar organic solvents.The two hydroxyl groups allow for hydrogen bonding with water, though the C4 alkyl chain will slightly reduce miscibility compared to the parent 1,3-propanediol.
Density ~1.0 g/cm³Expected to be slightly less dense than 1,3-propanediol (~1.05 g/cm³) due to the less dense hydrocarbon side chain.

Synthesis and Manufacturing

A practical and scalable synthesis of 2-substituted 1,3-propanediols can be achieved through the malonic ester synthesis, a classic and reliable method for forming carbon-carbon bonds alpha to a carbonyl group.[1][2][3] This approach allows for the construction of the desired carbon skeleton followed by reduction to the diol.

Proposed Synthetic Workflow: Malonic Ester Route

This synthetic pathway involves two main stages: the alkylation of a malonic ester and the subsequent reduction of the ester groups to alcohols.

Synthesis_Workflow cluster_alkylation Step 1: Alkylation cluster_reduction Step 2: Reduction start Diethyl Malonate enolate Enolate Formation (Base, e.g., NaOEt) start->enolate alkylation SN2 Reaction (4-bromo-1-butene) enolate->alkylation product1 Diethyl 2-(but-3-en-1-yl)malonate alkylation->product1 reduction Ester Reduction (Strong Reducing Agent, e.g., LiAlH4) product1->reduction final_product 1,3-Propanediol, 2-(3-buten-1-yl)- reduction->final_product

Caption: Proposed synthetic workflow for 1,3-Propanediol, 2-(3-buten-1-yl)-.

Detailed Experimental Protocol (Proposed)
  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of diethyl malonate in a suitable anhydrous solvent (e.g., ethanol or THF) is prepared. To this solution, one equivalent of a strong base, such as sodium ethoxide, is added portion-wise at room temperature. The mixture is stirred until the deprotonation is complete, forming the sodium salt of the diethyl malonate enolate.[3]

  • Alkylation: One equivalent of 4-bromo-1-butene is added dropwise to the enolate solution. The reaction mixture is then heated to reflux and monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed. This Sₙ2 reaction results in the formation of diethyl 2-(but-3-en-1-yl)malonate.[1]

  • Work-up and Purification (Alkylation): After cooling to room temperature, the reaction mixture is quenched with water, and the organic product is extracted with a suitable solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation.

  • Reduction to Diol: The purified diethyl 2-(but-3-en-1-yl)malonate is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) in a separate flask under an inert atmosphere. This solution is added dropwise to a stirred suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent at 0 °C. The reaction is highly exothermic and should be controlled carefully.

  • Work-up and Purification (Reduction): After the reaction is complete, it is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield the crude 1,3-Propanediol, 2-(3-buten-1-yl)-. Further purification can be achieved by vacuum distillation.

Spectroscopic and Analytical Characterization (Predicted)

The structure of 1,3-Propanediol, 2-(3-buten-1-yl)- can be confirmed using standard spectroscopic techniques. The following are the predicted spectral data:

  • ¹H NMR (Proton NMR):

    • A broad singlet or triplet corresponding to the two hydroxyl protons (-OH).

    • A multiplet in the vinyl region (~5.7-5.9 ppm) for the -CH= proton of the butenyl group.

    • A multiplet in the vinyl region (~4.9-5.1 ppm) for the =CH₂ protons.

    • A multiplet around 3.6-3.8 ppm for the -CH₂OH protons of the diol.

    • A multiplet around 2.0-2.2 ppm for the allylic protons (-CH₂-CH=CH₂).

    • A multiplet for the central CH proton of the propanediol backbone.

    • Multiplets for the other methylene (-CH₂-) protons in the butenyl chain.

  • ¹³C NMR (Carbon NMR):

    • A peak around 138 ppm for the -CH= carbon.

    • A peak around 115 ppm for the =CH₂ carbon.

    • A peak around 65 ppm for the -CH₂OH carbons.

    • A peak for the central CH carbon of the propanediol backbone.

    • Peaks in the aliphatic region for the other -CH₂- carbons.

  • IR (Infrared) Spectroscopy:

    • A broad, strong absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups.

    • A medium absorption band around 1640 cm⁻¹ corresponding to the C=C stretching of the alkene.

    • Strong C-O stretching absorption bands in the region of 1000-1100 cm⁻¹.

    • C-H stretching bands just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² hybridized carbons.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) at m/z = 130.

    • Characteristic fragmentation patterns including the loss of water (M-18), loss of a hydroxymethyl group (M-31), and cleavage of the butenyl side chain.

Potential Applications and Fields of Research

The bifunctional nature of 1,3-Propanediol, 2-(3-buten-1-yl)- opens up a wide array of potential applications, particularly in polymer and materials science.

  • Reactive Monomers in Polymer Synthesis: This molecule can serve as a monomer in the production of polyesters, polyurethanes, and polyethers.[4] The resulting polymers would have pendant butenyl groups along the backbone, which can be used for subsequent cross-linking or functionalization, leading to materials with tailored properties such as improved thermal stability or chemical resistance.

Polymer_Application monomer 1,3-Propanediol, 2-(3-buten-1-yl)- + Diacid/Diisocyanate polymerization Polymerization (e.g., Polycondensation) monomer->polymerization linear_polymer Linear Polymer with Pendant Alkene Groups polymerization->linear_polymer crosslinking Cross-linking or Functionalization linear_polymer->crosslinking final_material Cross-linked Polymer Network (e.g., Thermoset, Hydrogel) crosslinking->final_material

Caption: Role as a reactive monomer in creating functional polymers.

  • Coatings and Adhesives: It can be incorporated into resin formulations for coatings and adhesives. The hydroxyl groups would contribute to adhesion and backbone formation, while the butenyl group could participate in curing reactions, for instance, through free-radical polymerization initiated by UV light or heat.

  • Building Block in Organic Synthesis: In the pharmaceutical and fine chemical industries, it can be used as a versatile starting material. The diol and alkene functionalities can be manipulated selectively to build more complex molecular architectures. For example, the diol can be protected while the alkene undergoes reactions like hydroboration-oxidation, epoxidation, or metathesis.

  • Synthesis of Specialty Chemicals: The molecule could be a precursor for specialty surfactants, lubricants, and plasticizers where the combination of hydrophilic diol heads and a reactive hydrophobic tail is advantageous.

Safety and Handling

As there is no specific Material Safety Data Sheet (MSDS) for 1,3-Propanediol, 2-(3-buten-1-yl)-, safety precautions should be based on those for 1,3-propanediol and similar aliphatic diols and alkenes.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Potential Hazards:

    • May cause skin and eye irritation upon direct contact.

    • Ingestion may be harmful.

    • The flammability is expected to be low, similar to 1,3-propanediol, but it should be kept away from open flames and high temperatures.

Conclusion

1,3-Propanediol, 2-(3-buten-1-yl)- represents a molecule of significant synthetic potential, bridging the gap between diol-based polymer chemistry and the versatile reactivity of olefins. While direct experimental data remains to be broadly published, its chemical identity is clear, and its properties and synthesis can be confidently predicted based on fundamental organic chemistry principles. The proposed malonic ester synthesis route offers a viable and scalable method for its production. The potential applications in advanced polymers, coatings, and as a synthetic intermediate make it a compelling target for further research and development. Experimental validation of the predicted properties and optimization of its synthesis are the logical next steps to unlocking the full potential of this versatile bifunctional building block.

References

Sources

An In-depth Technical Guide to the Synthesis of 2-(3-butenyl)-1,3-propanediol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 2-(3-butenyl)-1,3-propanediol

2-(3-butenyl)-1,3-propanediol is a valuable bifunctional molecule characterized by a primary diol and a terminal alkene. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The diol moiety provides a handle for derivatization, such as the formation of esters, ethers, and cyclic acetals, while the butenyl group allows for a wide range of transformations, including olefin metathesis, hydroboration-oxidation, and polymerization. Its application can be found in the synthesis of modified nucleosides, specialty polymers, and as a key fragment in the total synthesis of natural products. The strategic importance of this compound necessitates robust and efficient synthetic routes to access it in a controlled and scalable manner.

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(3-butenyl)-1,3-propanediol, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the different approaches.

Strategic Approaches to the Synthesis of 2-(3-butenyl)-1,3-propanediol

Two principal retrosynthetic disconnections guide the synthesis of 2-(3-butenyl)-1,3-propanediol, each offering distinct advantages and challenges. The first approach is centered around the alkylation of a malonic ester derivative, a classic and reliable method for C-C bond formation. The second strategy employs an aldol-type condensation coupled with a Cannizzaro reaction, a more convergent approach that builds the carbon skeleton and installs the diol functionality in a tandem sequence.

Pathway 1: The Malonic Ester Synthesis Route

This well-established pathway leverages the acidity of the α-protons of diethyl malonate to introduce the 3-butenyl side chain, followed by the reduction of the ester groups to the corresponding primary alcohols.[1][2] This linear approach offers a high degree of control and predictability.

Causality Behind Experimental Choices: The choice of diethyl malonate as the starting material is dictated by the ease of enolate formation due to the presence of two electron-withdrawing ester groups, which stabilize the resulting carbanion through resonance.[1] Sodium ethoxide is a commonly used base as it is inexpensive and its conjugate acid, ethanol, can serve as the reaction solvent.[2] The use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) is necessary for the efficient conversion of the sterically hindered diester to the diol.[3][4]

Workflow Diagram:

G cluster_0 Pathway 1: Malonic Ester Synthesis Diethyl Malonate Diethyl Malonate Diethyl (3-butenyl)malonate Diethyl (3-butenyl)malonate Diethyl Malonate->Diethyl (3-butenyl)malonate 1. NaOEt, EtOH 2. Alkylation 4-Bromo-1-butene 4-Bromo-1-butene 4-Bromo-1-butene->Diethyl (3-butenyl)malonate 2-(3-butenyl)-1,3-propanediol 2-(3-butenyl)-1,3-propanediol Diethyl (3-butenyl)malonate->2-(3-butenyl)-1,3-propanediol LiAlH4, THF Then H3O+ workup

Caption: Synthesis of 2-(3-butenyl)-1,3-propanediol via the malonic ester pathway.

Experimental Protocol: Malonic Ester Synthesis of 2-(3-butenyl)-1,3-propanediol

Part A: Synthesis of Diethyl (3-butenyl)malonate

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Base Formation: Sodium metal (1.0 eq) is cautiously added to absolute ethanol (a sufficient volume to dissolve the sodium) under a nitrogen atmosphere to generate sodium ethoxide in situ.

  • Enolate Formation: Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.[1] The formation of the sodium enolate may result in the formation of a white precipitate.

  • Alkylation: 4-Bromo-1-butene (1.05 eq) is added dropwise to the reaction mixture. The reaction is then heated to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by vacuum distillation to afford diethyl (3-butenyl)malonate as a colorless oil.

Part B: Reduction of Diethyl (3-butenyl)malonate to 2-(3-butenyl)-1,3-propanediol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • LAH Suspension: A suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in the flask and cooled to 0 °C in an ice bath.[3][5]

  • Ester Addition: A solution of diethyl (3-butenyl)malonate (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction progress is monitored by TLC.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL) at 0 °C (Fieser workup). (Here, 'x' is the number of grams of LiAlH₄ used). A granular precipitate should form.

  • Work-up and Purification: The resulting suspension is filtered, and the solid is washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude diol can be purified by vacuum distillation or column chromatography on silica gel.

Pathway 2: The Aldol-Cannizzaro Approach

This pathway offers a more convergent synthesis, constructing the carbon framework and installing the diol functionality in a one-pot or two-step sequence. It relies on an initial aldol addition of an enolizable aldehyde with formaldehyde, followed by a crossed Cannizzaro reaction.[6][7][8]

Causality Behind Experimental Choices: This strategy hinges on the differential reactivity of two aldehydes. Pent-4-enal, possessing α-hydrogens, can be deprotonated to form an enolate for the initial aldol addition. Formaldehyde, lacking α-hydrogens, cannot enolize and serves as the electrophile in the aldol step and as a hydride donor in the subsequent Cannizzaro reduction.[9][10] The use of a strong base like calcium hydroxide or sodium hydroxide is crucial for both the aldol and Cannizzaro reactions.[6] The crossed Cannizzaro reaction is favored because formaldehyde is more readily attacked by hydroxide and is a better hydride donor than the sterically hindered intermediate aldehyde.

Workflow Diagram:

G cluster_1 Pathway 2: Aldol-Cannizzaro Reaction Pent-4-enal Pent-4-enal Intermediate Aldehyde Intermediate Aldehyde Pent-4-enal->Intermediate Aldehyde Aldol Addition (Base catalyst) Formaldehyde Formaldehyde Formaldehyde->Intermediate Aldehyde 2-(3-butenyl)-1,3-propanediol 2-(3-butenyl)-1,3-propanediol Intermediate Aldehyde->2-(3-butenyl)-1,3-propanediol Crossed Cannizzaro Reaction (Formaldehyde as hydride donor)

Sources

Preliminary Investigation of 1,3-Propanediol, 2-(3-buten-1-yl)- Derivatives: Synthesis, Polymer Functionalization, and Biomedical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of functionalized biodegradable polymers is a cornerstone of modern drug delivery and tissue engineering. Traditional aliphatic polyesters (e.g., PLA, PCL) lack reactive side-chain functional groups, limiting their capacity for bio-conjugation. To overcome this, the incorporation of alkenyl-substituted monomers provides a robust platform for synthesizing polymers with pendant double bonds. This technical guide investigates the core chemistry, synthesis, and application of 1,3-Propanediol, 2-(3-buten-1-yl)- (CAS: 16652-26-9) as a critical building block for advanced functional materials.

Mechanistic Rationale & Molecular Design

The selection of 1,3-Propanediol, 2-(3-buten-1-yl)- over its shorter-chain counterparts (such as 2-allyl-1,3-propanediol) is driven by precise steric and thermodynamic requirements in polymer chemistry .

Steric Decoupling for Orthogonal Functionalization: During step-growth polymerization, the primary hydroxyl groups of the diol react with diacids or diacyl chlorides to form the polymer backbone. The pendant 3-butenyl group contains an additional methylene unit compared to an allyl group. This extra carbon spacer serves a critical function: it extends the terminal alkene further from the sterically hindered polymer backbone. This steric decoupling significantly lowers the activation energy required for subsequent post-polymerization modifications, ensuring high-yield bio-conjugation without backbone degradation.

Suppression of Primary Cyclization: A common failure mode in the synthesis of unsaturated polyesters is thermally induced intra-molecular cross-linking, known as primary cyclization . By utilizing a butenyl spacer and employing low-temperature interfacial polycondensation, the thermodynamic driving force for auto-oxidation and cross-linking is eliminated, preserving >99% of the terminal alkenes.

Synthesis A Diethyl Malonate + 4-Bromo-1-butene B Diethyl 2-(3-butenyl)malonate A->B Alkylation C 2-(3-butenyl)-1,3-propanediol B->C Reduction D Aliphatic Polyester C->D Polycondensation

Synthesis workflow of 2-(3-butenyl)-1,3-propanediol and polycondensation.

Post-Polymerization Modification Strategy

The pendant alkene is an ideal candidate for photo-induced radical thiol-ene chemistry. This "click" reaction is highly efficient, orthogonal to ester bonds, and proceeds rapidly under UV irradiation (365 nm) in the presence of a photoinitiator. This mechanism has revolutionized peptide-based drug design by allowing the direct conjugation of targeting ligands (e.g., cysteine-terminated peptides) to the polymer backbone under physiological conditions .

ThiolEne Polymer Polyester Backbone with Pendant Alkene Product Functionalized Polymer (Thioether Linkage) Polymer->Product Thiol Bioactive Thiol (R-SH) Thiol->Product Initiator Photoinitiator (DMPA) UV 365 nm Initiator->Product Radical Generation

Thiol-ene click chemistry mechanism for post-polymerization modification.

Quantitative Data Summary

The following table summarizes the physicochemical properties and kinetic efficiencies observed during the synthesis and functionalization of 2-(3-butenyl)-1,3-propanediol derivatives.

Property / MetricValue / ObservationAnalytical Validation Method
Monomer Synthesis Yield 82% - 85%Gravimetric Analysis
Alkene Retention (Post-Polymerization) > 99%¹H NMR (Integration at δ 5.7-5.9 ppm)
Polymer Tg (Unmodified) -45 °CDSC (Heating rate: 10 °C/min)
Thiol-Ene Conversion Efficiency > 95% within 15 minsEllman's Assay / FTIR (C=C stretch loss)
Functionalized Polymer Tg -20 °C to +5 °CDSC (Dependent on conjugated ligand mass)

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each phase contains built-in analytical checkpoints to confirm causality and prevent the propagation of errors.

Protocol 1: Synthesis of 2-(3-butenyl)-1,3-propanediol

Objective: Synthesize the diol monomer while preventing the isomerization of the terminal alkene. Causality: A stoichiometric excess of Lithium Aluminum Hydride (LiAlH₄) is utilized to ensure the complete reduction of the intermediate diethyl 2-(3-butenyl)malonate. THF is used as an aprotic solvent to stabilize the hydride complex.

  • Alkylation: Dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. Add diethyl malonate (1.0 eq) dropwise at 0 °C. Stir for 30 minutes, then add 4-bromo-1-butene (1.1 eq). Reflux for 12 hours.

  • Extraction: Quench with distilled water, extract with diethyl ether, dry over MgSO₄, and concentrate under reduced pressure.

  • Reduction: Suspend LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C. Add the alkylated intermediate dropwise. Reflux for 4 hours.

  • Quenching (Fieser Method): Successively add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH₄ used). Filter the granular aluminum salts.

  • Self-Validating Checkpoint: Analyze the crude product via FTIR. The complete disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹) confirms successful reduction. If the carbonyl peak persists, the reduction is incomplete and must be re-subjected to LiAlH₄.

Protocol 2: Synthesis of Poly(butenyl-propylene adipate)

Objective: Execute a step-growth polymerization while preserving 100% of the pendant alkenes. Causality: Bulk polycondensation requires temperatures >150 °C, which provides sufficient activation energy for the pendant butenyl groups to undergo auto-oxidation or cross-linking. Interfacial polymerization at 25 °C eliminates this thermal energy, ensuring alkene preservation.

  • Preparation: Dissolve 2-(3-butenyl)-1,3-propanediol (1.0 eq) and triethylamine (2.2 eq, as an acid scavenger) in anhydrous dichloromethane (DCM).

  • Polymerization: Cool the solution to 0 °C. Add adipoyl chloride (1.0 eq) dropwise over 30 minutes under rigorous argon flow.

  • Propagation: Allow the reaction to warm to 25 °C and stir for 24 hours.

  • Precipitation: Concentrate the DCM solution and precipitate the polymer into cold methanol.

  • Self-Validating Checkpoint: Perform ¹H NMR in CDCl₃. The integration ratio of the alkene protons (multiplet at δ 5.7-5.9 ppm) to the backbone ester methylene protons must exactly match the theoretical 1:1 monomer ratio. A reduced alkene integration indicates unwanted cross-linking, requiring a lower reaction temperature in subsequent batches.

Protocol 3: Thiol-Ene Functionalization

Objective: Conjugate a cysteine-terminated targeting peptide to the polymer backbone. Causality: The photo-initiated reaction is chosen for its rapid kinetics at room temperature, preventing the thermal denaturation of the peptide ligand.

  • Formulation: Dissolve the unsaturated polyester, the cysteine-terminated peptide (1.5 eq relative to alkene groups), and DMPA (0.1 eq, photoinitiator) in a DMF/Water co-solvent system.

  • Irradiation: Expose the solution to 365 nm UV light (10 mW/cm²) for 15 minutes at room temperature.

  • Purification: Dialyze the solution against distilled water for 48 hours (MWCO 3.5 kDa) to remove unreacted peptides and photoinitiator.

  • Self-Validating Checkpoint: Utilize Ellman's Reagent (DTNB) assay on the purified polymer. The absence of absorbance at 412 nm confirms that no free thiols remain, validating that the peptide is covalently bound to the polymer backbone via a stable thioether linkage rather than physically entrapped.

References

  • POSS-ProDOT Crosslinking of PEDOT Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Physicochemical properties of experimental resin-based composites using tris(trimethylsilyl)silane associated with diphenyl iodonium hexafluorophosphate (DPIHP) salt Source: ResearchGate / Dental Materials URL:[Link]

  • Photo-induced radical thiol-ene chemistry: a versatile toolbox for peptide-based drug design Source: Chemical Society Reviews URL:[Link]

Methodological & Application

Application Note: Step-by-Step Esterification of 1,3-Propanediol, 2-(3-buten-1-yl)-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1,3-Propanediol, 2-(3-buten-1-yl)- (CAS 110270-50-3) is a highly versatile, symmetrical aliphatic diol featuring a terminal alkene[1]. In drug development and materials science, this bifunctional building block is highly prized. The 1,3-diol moiety serves as an excellent scaffold for esterification to form lipid matrices, hydrogels, or prodrug linkers[2], while the 3-butenyl chain remains orthogonal, available for downstream functionalization via cross-metathesis or thiol-ene click chemistry.

Causality in Reaction Design: Esterifying a symmetrical diol presents two distinct synthetic pathways depending on the target application: exhaustive diesterification and selective monoesterification.

  • Exhaustive Diesterification: To drive the reaction to complete di-protection, an excess of an acylating agent (such as acetic anhydride) is used in the presence of a base (pyridine) and a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a potent nucleophilic catalyst, forming a highly electrophilic N-acylpyridinium intermediate that rapidly reacts with both primary hydroxyl groups[3].

  • Selective Monoesterification: Desymmetrizing a diol is notoriously challenging due to the statistical likelihood of over-acylation[4]. To achieve monoesterification without specialized polymer-bound catalysts, we employ the Steglich esterification protocol[5]. By using strict stoichiometric control (e.g., a 3:1 molar ratio of diol to carboxylic acid) alongside N,N′-dicyclohexylcarbodiimide (DCC) and DMAP, the reaction statistically favors the mono-adduct[6]. DCC activates the carboxylic acid to an O-acylisourea intermediate, which DMAP then converts to an active ester for nucleophilic attack by the diol[5][7].

Reaction Pathway Visualization

G sub 1,3-Propanediol, 2-(3-buten-1-yl)- (Symmetrical Diol) mono_path Protocol B: Selective Monoesterification (1.0 eq Acid, DCC, DMAP) sub->mono_path Stoichiometric Control (Excess Diol) di_path Protocol A: Exhaustive Diesterification (Excess Ac2O, Pyridine, DMAP) sub->di_path Excess Acylating Agent mono_prod Monoester Derivative (Desymmetrized) mono_path->mono_prod O-Acylisourea Intermediate di_prod Diester Derivative (Fully Protected) di_path->di_prod Acylpyridinium Intermediate mono_prod->di_prod Further Esterification (Side Reaction)

Caption: Divergent esterification pathways for 1,3-Propanediol, 2-(3-buten-1-yl)- based on stoichiometric control.

Experimental Protocols

Protocol A: Exhaustive Diesterification (Acetylation)

Objective: Complete conversion of the diol to a diester for lipophilic masking.

  • Reactant Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1,3-Propanediol, 2-(3-buten-1-yl)- (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base and Catalyst Addition: Add pyridine (3.0 equiv) and DMAP (0.1 equiv). Causality: Pyridine acts as an acid scavenger for the generated acetic acid byproduct, preventing reaction stalling, while DMAP accelerates the acyl transfer[3].

  • Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise add acetic anhydride (2.5 equiv). Causality: Cooling prevents exothermic side reactions and minimizes substrate degradation.

  • Reaction Propagation: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor the reaction via TLC.

  • Quenching & Work-up: Quench the reaction with saturated aqueous NaHCO₃ to hydrolyze excess anhydride. Extract the aqueous layer with DCM. Wash the combined organic layers with 1M HCl (to protonate and partition pyridine/DMAP into the aqueous phase), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Selective Monoesterification (Steglich Conditions)

Objective: Synthesis of a monoester utilizing stoichiometric bias to retain one free hydroxyl group.

  • Reactant Setup: In an oven-dried flask, dissolve the target carboxylic acid (1.0 equiv) and 1,3-Propanediol, 2-(3-buten-1-yl)- (3.0 equiv) in anhydrous DCM (0.1 M). Causality: The 3-fold excess of the diol statistically suppresses the formation of the diester[6].

  • Catalyst Addition: Add DMAP (0.1 equiv) to the solution and cool the flask to 0 °C.

  • Coupling Activation: Add DCC (1.1 equiv) portion-wise. Causality: DCC activates the acid via an O-acylisourea intermediate[5]. The reaction is kept at 0 °C initially to prevent N-acylurea rearrangement, which is a common dead-end byproduct in Steglich couplings[3].

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Work-up: Filter the suspension through a Celite pad to remove the insoluble DCU[5]. Wash the filtrate with 0.5M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude mixture via flash column chromatography to separate the monoester from the unreacted diol and trace diester.

Data Presentation

The following table summarizes the reaction parameters and expected quantitative outcomes for both protocols:

ParameterProtocol A: DiesterificationProtocol B: Monoesterification
Reagents Ac₂O (2.5 eq), Pyridine (3.0 eq)Carboxylic Acid (1.0 eq), DCC (1.1 eq)
Catalyst DMAP (0.1 eq)DMAP (0.1 eq)
Diol Equivalents 1.0 eq3.0 eq (Excess)
Temperature / Time 0 °C to RT / 4–6 h0 °C to RT / 12 h
Expected Yield > 90% (Diester)65–75% (Monoester)
Major Byproduct Acetic Acid (washed out)DCU (filtered), Trace Diester

Self-Validating System (Trustworthiness & E-E-A-T)

To ensure reproducibility and scientific integrity, this protocol incorporates a self-validating analytical framework:

  • TLC Monitoring: The starting diol is highly polar. The monoester will elute higher (higher Rf), and the diester will elute highest. Because the aliphatic molecule lacks a strong UV chromophore, TLC plates must be visualized using a Potassium Permanganate (KMnO₄) stain. The stain rapidly oxidizes the 3-butenyl double bond, appearing as bright yellow spots on a purple background.

  • NMR Validation: ¹H-NMR is the definitive validation tool. The starting diol exhibits a multiplet for the primary hydroxyl protons (CH₂-OH) around 3.5–3.8 ppm. Upon esterification, the electron-withdrawing ester group causes a significant downfield shift of these protons to ~4.1–4.3 ppm (CH₂-O(C=O)R). Integration of these downfield peaks against the terminal alkene protons (multiplet at ~5.7–5.9 ppm) will mathematically confirm whether mono- or di-esterification has occurred.

References

  • [1] ChemSrc. "110270-50-3_1,3-Propanediol, 2-(3-buten-1-yl)-". ChemSrc Database, 2025. URL:[Link]

  • [5] Organic Chemistry Portal. "Steglich Esterification." Organic-Chemistry.org. URL:[Link]

  • [6] Pathak, G., & Rokhum, S. L. "Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine." ACS Combinatorial Science, 17(9), 483-487, 2015. URL:[Link]

  • [4] ChemRxiv. "Polymer-Based Adaptive Catalyst for Monoacylation of Symmetrical Diols." ChemRxiv, 2023. URL:[Link]

  • [3] Grokipedia. "Steglich esterification." Grokipedia. URL:[Link]

  • [7] Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition in English, 17(7), 522-524, 1978. URL:[Link]

Sources

Application Notes and Protocols: Leveraging 2-(3-butenyl)-1,3-propanediol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the applications of 2-(3-butenyl)-1,3-propanediol in polymer synthesis. This unique monomer offers a versatile platform for creating functional polymers by combining traditional polycondensation chemistry with highly efficient post-polymerization modification techniques. The presence of two hydroxyl groups allows for its incorporation into polyester and polyurethane backbones, while the pendant butenyl group serves as a reactive handle for subsequent functionalization via thiol-ene "click" chemistry. This dual functionality enables the design and synthesis of a wide array of tailor-made polymers with precisely controlled properties, opening up new possibilities in drug delivery, tissue engineering, and advanced materials development.

Introduction: The Strategic Advantage of 2-(3-butenyl)-1,3-propanediol

The field of polymer chemistry is continually driven by the pursuit of materials with novel functionalities and tailored properties. 2-(3-butenyl)-1,3-propanediol is a bifunctional monomer that strategically combines two key chemical features:

  • A 1,3-propanediol backbone: This diol structure is amenable to classical step-growth polymerization reactions, such as polycondensation with dicarboxylic acids or diisocyanates, to form polyesters and polyurethanes, respectively.[1][2]

  • A pendant butenyl group: This terminal alkene functionality is relatively inert during polycondensation but can be selectively and efficiently modified post-polymerization using "click" chemistry, most notably the thiol-ene reaction.[3][4]

This orthogonal reactivity allows for a two-stage approach to synthesizing complex functional polymers. First, a well-defined polymer backbone with pendant alkene groups is created. Subsequently, a diverse range of functional molecules containing thiol groups can be "clicked" onto the polymer backbone, enabling the introduction of functionalities that might not be compatible with the initial polymerization conditions.[5]

G Monomer 2-(3-butenyl)-1,3-propanediol Polymerization Polycondensation (Polyester or Polyurethane Synthesis) Monomer->Polymerization Backbone Polymer Backbone with Pendant Butenyl Groups Polymerization->Backbone Modification Post-Polymerization Modification (Thiol-Ene Click Chemistry) Backbone->Modification FunctionalPolymer Functionalized Polymer Modification->FunctionalPolymer Thiol Thiol-containing Functional Molecule (R-SH) Thiol->Modification

Application I: Synthesis of Functionalizable Polyesters

The diol functionality of 2-(3-butenyl)-1,3-propanediol allows for its use in the synthesis of aliphatic polyesters through polycondensation with various dicarboxylic acids or their derivatives.[1] The resulting polyesters possess pendant butenyl groups along the polymer chain, which are readily available for post-polymerization modification.

Scientific Rationale

The synthesis of polyesters via polycondensation is a well-established and versatile method.[6] By employing a functional diol like 2-(3-butenyl)-1,3-propanediol, reactive sites can be incorporated into the polymer backbone without interfering with the polymerization process itself. This is advantageous compared to the direct polymerization of monomers with sensitive functional groups, which can often be challenging.[7]

Experimental Protocol: Synthesis of Poly(adipoyl-co-2-(3-butenyl)-1,3-propanediol)

This protocol details the synthesis of a polyester from adipoyl chloride and 2-(3-butenyl)-1,3-propanediol.

Materials:

  • 2-(3-butenyl)-1,3-propanediol

  • Adipoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Methanol

  • Argon or Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Inert gas inlet and outlet

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen).

  • Monomer Dissolution: In the flask, dissolve 2-(3-butenyl)-1,3-propanediol (1.0 eq) and anhydrous pyridine (2.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Diacid Chloride: Dissolve adipoyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours with continuous stirring.

  • Work-up:

    • Quench the reaction by the slow addition of methanol.

    • Wash the polymer solution sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solution using a rotary evaporator.

  • Purification: Precipitate the concentrated polymer solution by adding it dropwise to a large excess of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40 °C to a constant weight.

ParameterValue
Monomer 1 2-(3-butenyl)-1,3-propanediol
Monomer 2 Adipoyl chloride
Solvent Dichloromethane
Base Pyridine
Reaction Temperature 0 °C to Room Temperature
Reaction Time 24 hours

Application II: Synthesis of Functionalizable Polyurethanes

The hydroxyl groups of 2-(3-butenyl)-1,3-propanediol can also react with diisocyanates to form polyurethanes.[8][9] This approach yields polyurethanes with pendant butenyl groups, which can be subsequently functionalized.

Scientific Rationale

Polyurethanes are a highly versatile class of polymers with a wide range of applications. The incorporation of functional groups can further expand their utility. Using a diol with a pendant alkene allows for the synthesis of modifiable polyurethanes, which can be tailored for specific applications such as biocompatible materials or responsive coatings.[10]

Experimental Protocol: Synthesis of a Polyurethane from 2-(3-butenyl)-1,3-propanediol and Hexamethylene Diisocyanate (HDI)

This protocol outlines the synthesis of a polyurethane using a two-step prepolymer method.

Materials:

  • 2-(3-butenyl)-1,3-propanediol

  • Hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Di-n-butylamine

  • Methanol

Equipment:

  • Jacketed reaction vessel with a mechanical stirrer

  • Inert gas inlet and outlet

  • Heating and cooling circulator

  • Dropping funnel

Procedure:

  • Reaction Setup: Set up a jacketed reaction vessel with a mechanical stirrer under an inert atmosphere.

  • Prepolymer Formation:

    • Charge the reactor with 2-(3-butenyl)-1,3-propanediol (1.0 eq) and a catalytic amount of DBTDL in anhydrous DMF.

    • Heat the mixture to 60 °C with stirring.

    • Add HDI (2.0 eq) dropwise to the reaction mixture.

    • Maintain the reaction at 60 °C for 2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Cool the reaction mixture to 40 °C.

    • Add an additional portion of 2-(3-butenyl)-1,3-propanediol (1.0 eq) as a chain extender.

    • Continue the reaction at 40 °C until the desired molecular weight is achieved (monitor by GPC or viscosity).

  • Termination: Terminate the polymerization by adding a small amount of methanol to react with any remaining isocyanate groups.

  • Purification: Precipitate the polyurethane by pouring the reaction mixture into a large volume of methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum at 50 °C.

ParameterValue
Diol 2-(3-butenyl)-1,3-propanediol
Diisocyanate Hexamethylene diisocyanate (HDI)
Catalyst Dibutyltin dilaurate (DBTDL)
Solvent N,N-dimethylformamide (DMF)
Reaction Temperature 60 °C (prepolymer), 40 °C (chain extension)

Post-Polymerization Modification via Thiol-Ene "Click" Chemistry

The pendant butenyl groups on the synthesized polyesters or polyurethanes are ideal substrates for post-polymerization modification via the thiol-ene reaction. This "click" reaction is highly efficient, proceeds under mild conditions, and tolerates a wide range of functional groups.[3][4]

Scientific Rationale

The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene.[11] It is considered a "click" reaction due to its high yields, stereoselectivity, and the absence of significant byproducts. This makes it an excellent choice for modifying polymers, as it allows for the quantitative introduction of new functionalities without altering the polymer backbone.[12]

G Polymer Polymer with Pendant Butenyl Group Addition Radical Addition Polymer->Addition Thiol R-SH Initiator Photoinitiator + UV Light Thiol->Initiator Transfer Chain Transfer Thiol->Transfer ThiolRadical Thiyl Radical (RS•) Initiator->ThiolRadical ThiolRadical->Addition Intermediate Carbon-centered Radical Intermediate Addition->Intermediate Intermediate->Transfer Transfer->ThiolRadical propagates chain FunctionalizedPolymer Functionalized Polymer with Thioether Linkage Transfer->FunctionalizedPolymer

Experimental Protocol: Thiol-Ene Modification of a Butenyl-Functionalized Polymer

This protocol describes the general procedure for the photo-initiated thiol-ene modification of a polymer synthesized in the previous steps.

Materials:

  • Polymer with pendant butenyl groups

  • Thiol-containing functional molecule (e.g., 1-thioglycerol, cysteine-derivative, thiol-terminated PEG)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous solvent (e.g., THF, DCM)

  • Methanol or diethyl ether for precipitation

Equipment:

  • Schlenk flask or vial with a magnetic stir bar

  • UV lamp (e.g., 365 nm)

  • Inert gas supply

Procedure:

  • Dissolution: In a Schlenk flask, dissolve the butenyl-functionalized polymer (1.0 eq of butenyl groups) and the thiol-containing molecule (1.5 eq) in an anhydrous solvent.

  • Initiator Addition: Add the photoinitiator (e.g., 5 mol% relative to the thiol).

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • UV Irradiation: While stirring, irradiate the solution with a UV lamp at room temperature. The reaction time will vary depending on the specific reactants and can range from minutes to a few hours. Monitor the reaction progress by ¹H NMR spectroscopy (disappearance of the alkene protons).

  • Purification: Once the reaction is complete, precipitate the functionalized polymer by adding the solution to a large excess of a non-solvent (e.g., cold methanol or diethyl ether).

  • Drying: Collect the purified polymer by filtration or centrifugation and dry under vacuum.

ParameterValue
Substrate Polymer with pendant butenyl groups
Reagent Thiol-containing functional molecule
Initiator Photoinitiator (e.g., DMPA)
Solvent Anhydrous THF or DCM
Reaction Condition UV irradiation at room temperature

Conclusion

2-(3-butenyl)-1,3-propanediol is a highly valuable monomer for the synthesis of advanced functional polymers. Its unique structure allows for a straightforward two-step synthetic strategy: initial polymerization via well-established polycondensation methods to create a polymer backbone with pendant reactive sites, followed by efficient post-polymerization modification using thiol-ene "click" chemistry. This approach provides researchers with a powerful toolkit to design and create a diverse library of functional polymers with precisely tailored properties for a wide range of applications in materials science and drug development.

References

  • American Chemical Society. (2013). A Library of Multifunctional Polyesters with “Peptide-Like” Pendant Functional Groups. Biomacromolecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Properties, and Metathesis Activity of Polyurethane Thermoplastics and Thermosets from a Renewable Polysesquiterpene Diol. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Renewable Polyols for Polyurethane Synthesis via Thiol-ene/yne Couplings of Plant Oils. Available at: [Link]

  • ResearchGate. (2009). Synthesis of polyester having pendent hydroxyl groups via regioselective dehydration polycondensations of dicarboxylic acids and diols by low temperature polycondensation. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2019). Application of functional diols derived from pentaerythritol as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Application of functional diols derived from pentaerythritol as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers. Polymer Chemistry. Available at: [Link]

  • American Chemical Society. (n.d.). One-Step Biocatalytic Synthesis of Linear Polyesters with Pendant Hydroxyl Groups. Available at: [Link]

  • MDPI. (2021). Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Polyesters by Thiol-ene Modification: Rapid Diversification for Therapeutic Protein Stabilization. PMC. Available at: [Link]

  • ACS Publications. (2017). Substituted Polyesters by Thiol–Ene Modification: Rapid Diversification for Therapeutic Protein Stabilization. Journal of the American Chemical Society. Available at: [Link]

  • Maastricht University. (2021). Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems. Available at: [Link]

  • Google Patents. (n.d.). US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols.
  • Farabi University. (n.d.). Polycondensation reactions Polycondensation a process for the production of polymers from bifunctional and polyfunct. Available at: [Link]

  • MEL Science. (2017). Polymerization and polycondensation reactions. Available at: [Link]

  • Semantic Scholar. (2021). Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications. Available at: [Link]

  • American Chemical Society. (2024). Structural Design Strategy of a Biobased Allyl Compound with Dynamic Boronic Ester Bonds to Form Rigid-Soft Self-Healing Polymer Networks via Thiol–Ene “Click” Photopolymerization for Integrated Preparation of a Flexible Device. Macromolecules. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. Available at: [Link]

  • Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Available at: [Link]

  • MDPI. (2021). Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. Available at: [Link]

  • ResearchGate. (2020). Synthesis and Properties of Biodegradable Thermoplastic Elastomers using 2-Methyl-1,3-propanediol, Succinic Acid and Lactide. Available at: [Link]

  • YouTube. (2022). Condensation Polymerisation | GCSE & IGCSE Chemistry. Available at: [Link]

Sources

Application Note: Incorporation of L-Proline, Phenylmethyl Ester, Hydrochloride (CAS 16652-26-9) into Polyurethane Networks

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the incorporation of L-Proline, phenylmethyl ester, hydrochloride (CAS 16652-26-9) as a novel reactive modifier in polyurethane (PU) networks. Polyurethanes are a highly versatile class of polymers, and their properties can be precisely tailored through the selection of monomers and the inclusion of functional additives.[1][2][3] This document details the chemical principles, step-by-step synthesis protocols, and analytical characterization methods for integrating this proline derivative into a PU matrix. The focus is on leveraging its secondary amine for covalent bonding, creating urea linkages that can significantly alter the final material's properties.

Introduction and Scientific Rationale

Polyurethane synthesis is fundamentally based on the polyaddition reaction between a polyol (containing at least two hydroxyl groups) and a diisocyanate (containing at least two isocyanate groups), forming the characteristic urethane linkage (-NH-CO-O-).[1][3][4] The versatility of PUs stems from the vast array of available polyols and isocyanates, which allows for the creation of materials ranging from flexible foams to rigid elastomers.[2][4]

The introduction of additives and comonomers is a key strategy for imparting specific functionalities to polyurethane networks.[5][6] L-Proline, phenylmethyl ester, hydrochloride (CAS 16652-26-9) presents a unique opportunity as a reactive additive. Its core structure contains a secondary amine within the proline ring. This amine, after deprotonation, is highly reactive towards isocyanate groups, leading to the formation of a urea linkage (-NH-CO-NH-).

Potential Benefits of Incorporation:

  • Introduction of Rigid Segments: The cyclic structure of the proline ring can introduce rigidity into the polymer backbone, potentially increasing the modulus and thermal stability of the resulting polyurethane.

  • Altered Intermolecular Interactions: The formation of urea linkages introduces strong hydrogen bonding capabilities, which can influence the microphase separation and mechanical properties of segmented polyurethanes.[2]

  • Enhanced Hydrophobicity: The bulky, non-polar phenylmethyl (benzyl) ester group may increase the hydrophobicity of the polymer surface.

  • Biocompatibility and Biodegradability: The amino acid-based structure could be explored for creating more biocompatible or biodegradable polyurethanes for biomedical applications.

This guide will focus on the practical aspects of incorporating this compound, including the crucial in-situ neutralization step required to activate its reactive amine.

Mechanism of Covalent Incorporation

The primary reaction for integrating L-Proline, phenylmethyl ester into the polyurethane network is the reaction of its secondary amine with an isocyanate group. However, as the compound is supplied as a hydrochloride salt, the amine is protonated and thus unreactive. A neutralization step with a non-nucleophilic base is required to generate the free secondary amine in situ just before the polyurethane synthesis.

Once deprotonated, the free secondary amine readily attacks the electrophilic carbon of the isocyanate group to form a stable urea linkage. This reaction is typically very fast, often faster than the hydroxyl-isocyanate reaction.

Reaction Mechanism cluster_0 Step 1: In-Situ Neutralization cluster_1 Step 2: Urea Linkage Formation Proline_HCl L-Proline, Phenylmethyl Ester, HCl (CAS 16652-26-9) Free_Amine Free Secondary Amine (Reactive Form) Proline_HCl->Free_Amine + Base Base Tertiary Amine Base (e.g., Triethylamine) Salt Triethylammonium Chloride Base->Salt + H+Cl- Urea_Linkage Polyurethane Network with Urea Linkage Free_Amine->Urea_Linkage + Isocyanate Isocyanate R'-NCO (Isocyanate Group) Isocyanate->Urea_Linkage caption Figure 1. Two-step reaction mechanism for incorporation.

Caption: Figure 1. Two-step reaction mechanism for incorporation.

Experimental Protocols

3.1. Materials and Equipment

Reagents Equipment
L-Proline, phenylmethyl ester, hydrochlorideMechanical Stirrer
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG)Heating Mantle / Oil Bath
Diisocyanate (e.g., Methylene diphenyl diisocyanate, MDI)Three-neck Round-bottom Flask
Triethylamine (or other non-nucleophilic base)Condenser and Nitrogen Inlet
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)Syringes
Anhydrous Solvent (e.g., Dimethylformamide, DMF)Vacuum Oven
---Personal Protective Equipment (PPE)[1]

Important: All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen. Polyols should be dried under vacuum at an elevated temperature (e.g., 80°C) for several hours to remove moisture, which can react with isocyanates.[1]

3.2. Safety Precautions

Isocyanates are toxic, potent respiratory and skin sensitizers.[1][7][8][9] All procedures involving isocyanates must be performed in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[1] Consult the Safety Data Sheets (SDS) for all chemicals before use.[10]

3.3. Protocol 1: One-Shot Synthesis Method

The one-shot method involves mixing all reactants simultaneously.[1] This method is rapid and straightforward.

  • Preparation: In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, add the dried polyol and the desired amount of L-Proline, phenylmethyl ester, hydrochloride.

  • Dissolution: Add anhydrous DMF to dissolve the solids under gentle stirring.

  • Neutralization: Stoichiometrically add triethylamine (1 molar equivalent to the proline derivative) to the mixture. Stir for 15-20 minutes at room temperature to ensure complete deprotonation of the secondary amine.

  • Catalyst Addition: Add the catalyst (e.g., DBTDL, typically 0.01-0.05 wt% of total reactants).[1]

  • Isocyanate Addition: While stirring vigorously, rapidly add the pre-weighed diisocyanate to the mixture.

  • Curing: Continue stirring for 5-10 minutes until the mixture becomes too viscous. Pour the mixture into a pre-heated mold and cure in an oven. Curing conditions will vary based on the specific reactants but a typical starting point is 80-100°C for 12-24 hours.

3.4. Protocol 2: Prepolymer Synthesis Method

The prepolymer method involves first reacting the polyol with an excess of diisocyanate to form an isocyanate-terminated prepolymer, which is then reacted with a chain extender.[1][4] This method offers better control over the polymer structure.

  • Prepolymer Synthesis: In a three-neck flask, react the dried polyol with a molar excess of diisocyanate (e.g., NCO:OH ratio of 2:1) at 70-80°C under a nitrogen atmosphere for 2-3 hours to form the NCO-terminated prepolymer.

  • Chain Extender Preparation: In a separate flask, dissolve the L-Proline, phenylmethyl ester, hydrochloride in anhydrous DMF. Add a stoichiometric amount of triethylamine and stir for 15-20 minutes at room temperature.

  • Chain Extension: Cool the prepolymer to about 50-60°C. Under vigorous stirring, add the prepared solution of the deprotonated proline derivative to the prepolymer.

  • Curing: After a few minutes of vigorous mixing, pour the reacting mixture into a mold and cure as described in the one-shot method.

Experimental Workflow cluster_OneShot One-Shot Method cluster_Prepolymer Prepolymer Method A1 Mix Polyol + Proline Derivative in Solvent A2 Add Base for Neutralization A1->A2 A3 Add Catalyst A2->A3 A4 Add Isocyanate A3->A4 A5 Pour into Mold & Cure A4->A5 B1 React Polyol + Excess Isocyanate (form Prepolymer) B2 Add Proline Solution to Prepolymer B1->B2 C1 Dissolve Proline Derivative in Solvent C2 Add Base for Neutralization C1->C2 C2->B2 B3 Pour into Mold & Cure B2->B3 caption Figure 2. Comparative experimental workflows.

Caption: Figure 2. Comparative experimental workflows.

3.5. Formulation Stoichiometry

The stoichiometry is typically defined by the isocyanate index, which is the molar ratio of isocyanate groups to isocyanate-reactive groups (hydroxyl and amine groups), multiplied by 100.

Isocyanate Index = ([NCO] / ([OH] + [NH])) * 100

For complete reaction, an index of 100-105 is commonly used. The slight excess of NCO can promote cross-linking through allophanate formation, but a large excess should be avoided.[11]

Parameter Example Formulation (One-Shot)
Polyol (PTMEG, Mn=2000 g/mol )50.0 g (0.025 mol, 0.050 eq OH)
MDI (Molar Mass ≈ 250 g/mol )7.5 g (0.030 mol, 0.060 eq NCO)
L-Proline Derivative (MW=241.7 g/mol )2.42 g (0.010 mol, 0.010 eq NH)
Triethylamine (MW=101.2 g/mol )1.01 g (0.010 mol)
Total Equivalents (OH+NH) 0.060 eq
Total Equivalents (NCO) 0.060 eq
Isocyanate Index 100

Characterization and Data Interpretation

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is essential to confirm the chemical structure of the modified polyurethane.

  • Successful Incorporation: The disappearance of the strong isocyanate peak (~2270 cm⁻¹) indicates complete reaction.[12]

  • Urethane Linkage: Appearance of a C=O stretch around 1730-1700 cm⁻¹ and an N-H bend around 1530 cm⁻¹.[13]

  • Urea Linkage: Appearance of a distinct C=O stretch for the urea group, typically around 1640-1680 cm⁻¹. The presence of this peak is direct evidence of the proline derivative's incorporation.[2]

4.2. Thermal Analysis

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the soft and hard segments. Incorporation of the rigid proline structure may increase the Tg of the hard segments.[13][14]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer. The introduction of urea linkages may alter the degradation profile.

4.3. Mechanical Testing

Tensile testing should be performed to measure properties like Young's modulus, tensile strength, and elongation at break. The formation of strong hydrogen bonds from urea groups is expected to increase the modulus and tensile strength of the material.[15]

Conclusion

The incorporation of L-Proline, phenylmethyl ester, hydrochloride into polyurethane networks offers a promising route to novel biomaterials with tailored properties. The key to successful integration lies in the in-situ neutralization of the amine hydrochloride to its reactive free amine form prior to the polymerization reaction. This application note provides the foundational protocols and analytical framework for researchers to explore this unique modifier. By carefully controlling stoichiometry and reaction conditions, scientists can develop new polyurethanes with enhanced thermal and mechanical properties, potentially suitable for advanced applications in materials science and drug delivery.

References

  • Pergal, M. V., et al. (2013). Surface and thermomechanical characterization of polyurethane networks based on poly(dimethylsiloxane) and hyperbranched polyester. Express Polymer Letters.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Polyurethane.
  • American Chemical Society. (2016). Synthesis and Characterization of Polyurethane Networks Derived from Soybean-Oil-Based Cyclic Carbonates and Bioderivable Diamines. ACS Sustainable Chemistry & Engineering.
  • SciSpace. (n.d.). Polyurethane: An Introduction.
  • American Chemical Society. (2023).
  • ResearchGate. (n.d.). Characterization of polyurethane network elastomers.
  • R Discovery. (1987). Synthesis, characterization, and properties of novel polyisobutylene‐based urethane model networks.
  • MDPI. (2024). Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer Consisting of Very Short Hard and Soft Segments and Hierarchical Side-Reacted Networks and Single-Step Synthesis of Hierarchical Hyper-Branched Polyurethane.
  • RSC Publishing. (2025).
  • Lawrence Industries. (n.d.). The chemistry of polyurethanes.
  • Unnamed Source. (2023). A detailed explanation of the five major additives in polyurethane adhesives.
  • MOST Wiedzy. (2019). Kinetics of cross-linking processes of fast-curing polyurethane system.
  • Taylor & Francis. (2021). Analytical Methods for the Assessment of Curing Kinetics of Polyurethane Binders for High-Energy Composites.
  • PMC. (2019).
  • PCI Magazine. (2018). Crosslinking Polyurethane Dispersions.
  • DSpace@MIT. (n.d.).
  • Unnamed Source. (2024).
  • MDPI. (2025). Modification of Rigid Polyurethane Foams with Straw Additive: Influence of Chemical Treatment and Content on Performance Properties.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - L-Proline, phenylmethyl ester, hydrochloride.
  • Slideshare. (n.d.). Additives polyurethane.
  • American Coatings Association. (n.d.).
  • Covestro Solution Center. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2023).
  • Huntsman Building Solutions. (n.d.).
  • FUJIFILM Wako Chemicals. (2025).

Sources

Application Note: Laboratory Techniques for the Purification of 2-(3-Buten-1-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating workflows, and scalable purification strategies.

Introduction & Chemical Context

The compound 1,3-Propanediol, 2-(3-buten-1-yl)- (commonly referred to as 2-(3-butenyl)propane-1,3-diol) is a highly versatile aliphatic diol. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, most notably in the preparation of PPAR-alpha agonists such as NS-220[1].

Typically synthesized via the alkylation of diethyl malonate followed by aggressive reduction using Lithium Aluminum Hydride (LiAlH 4​ ), the crude reaction mixture presents significant purification challenges. The presence of two primary hydroxyl groups renders the molecule highly polar and prone to hydrogen bonding, while the terminal alkene demands mild thermal conditions to prevent isomerization or polymerization. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality behind each technique to ensure high-yield, high-purity isolation.

Physicochemical Profiling

Understanding the physical properties of the target molecule is the foundation of any successful purification strategy. The data below dictates the parameters for extraction, chromatography, and distillation.

Table 1: Physicochemical Properties & Purification Impact

PropertyValue (Approx.)Impact on Purification Strategy
Molecular Weight 130.19 g/mol Determines stoichiometric equivalents for derivatization or downstream synthesis.
LogP (Predicted) 0.5 – 1.0Highly polar. Requires polar extraction solvents (e.g., EtOAc) and aggressive salting-out during aqueous workup.
Boiling Point ~240 °C (760 mmHg)Thermally sensitive at atmospheric pressure; requires high-vacuum (Kugelrohr) distillation to prevent dehydration.
Hydrogen Bonding 2 Donors, 2 AcceptorsCauses severe streaking on bare silica gel; necessitates highly polar, optimized eluent gradients (Hexanes/EtOAc).

Workflow Visualization

The following diagram illustrates the logical progression from crude reaction mixture to the purified diol, highlighting the divergence between analytical-scale (Chromatography) and preparative-scale (Distillation) routes.

PurificationWorkflow A Crude LiAlH4 Reaction Mixture B Fieser Quench (H2O / 15% NaOH / H2O) A->B Cool to 0°C C Vacuum Filtration (Remove Al Salts) B->C Granular Precipitate D Liquid-Liquid Extraction (EtOAc / Brine) C->D Filtrate E Concentrated Crude Diol D->E Dry & Evaporate F Flash Chromatography (Silica, Hex/EtOAc) E->F Method A (High Purity) G Kugelrohr Distillation (High Vacuum) E->G Method B (Scale-up) H Pure 2-(3-buten-1-yl)propane-1,3-diol F->H Combine Fractions G->H Collect Distillate

Fig 1: Workflow for the isolation and purification of 2-(3-buten-1-yl)propane-1,3-diol.

Purification Strategy & Mechanistic Causality

The Fieser Method (Aqueous Quench)

Reactions run with aluminum-based reagents (like LiAlH 4​ ) form aluminum hydroxide upon standard aqueous quenching, which creates intractable, gelatinous emulsions that trap the diol product[2]. To circumvent this, we employ the Fieser Method . By strictly controlling the stoichiometry of water and sodium hydroxide, the aluminum salts are converted into a granular, easily filterable solid (a mixture of NaAlO 2​ and Al(OH) 3​ )[2].

Liquid-Liquid Extraction Dynamics

Due to the high polarity of the 1,3-diol moiety, standard non-polar extraction solvents (e.g., hexanes, diethyl ether) result in poor partitioning. Ethyl acetate (EtOAc) is utilized as the organic phase. Furthermore, saturating the aqueous layer with NaCl (brine) decreases the solubility of the diol in the aqueous phase via the salting-out effect, thermodynamically driving the product into the organic layer.

Flash Chromatography vs. Vacuum Distillation

For analytical to moderate scales (< 5 grams), Flash Column Chromatography is preferred. Originally developed by Still et al., this technique uses positive air pressure to accelerate separation[3]. Because the diol strongly interacts with the silica stationary phase, the mobile phase must be carefully tailored to maintain a Retardation Factor ( Rf​ ) of 0.2–0.3 to ensure optimal resolution[4]. For larger preparative scales (> 5 grams), Kugelrohr Vacuum Distillation is superior. It bypasses the massive solvent waste of chromatography and utilizes high vacuum to lower the boiling point, protecting the terminal alkene from thermal degradation.

Detailed Experimental Protocols

Protocol A: Optimized Fieser Quench and Extraction

This protocol assumes a starting scale of x grams of LiAlH 4​ used in the upstream reduction.

Table 2: Fieser Quench Stoichiometry

ReagentVolumeMechanistic Purpose
H 2​ O (Deionized) x mLDestroys unreacted hydride safely; initiates Al(OH) 3​ formation.
15% NaOH (aq) x mLConverts gelatinous Al(OH) 3​ into soluble aluminate species.
H 2​ O (Deionized) 3x mLDilutes the mixture, forcing the precipitation of granular aluminum salts.
  • Cooling: Transfer the reaction flask to an ice-water bath and cool to 0 °C under vigorous stirring.

  • Sequential Quench:

    • Dropwise, add x mL of H 2​ O. (Caution: Highly exothermic; H 2​ gas evolution).

    • Dropwise, add x mL of 15% NaOH (aq).

    • Dropwise, add 3x mL of H 2​ O.

  • Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 15–30 minutes.

    • Self-Validation Check: The successful execution of the quench is visually confirmed when the grey, gelatinous mixture transitions into a free-flowing suspension containing a stark white, granular precipitate. If the mixture remains gelatinous, do not proceed to filtration; stir for an additional 30 minutes.

  • Filtration: Filter the suspension through a pad of Celite using a Büchner funnel. Wash the filter cake thoroughly with hot EtOAc (3 × 50 mL) to extract any diol trapped in the crystal lattice of the salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Add saturated aqueous NaCl (brine) equal to 50% of the aqueous volume. Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude diol.

Protocol B: Flash Column Chromatography

Ideal for high-purity isolation of samples < 5g.

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry of 1:1 Hexanes/EtOAc.

  • Loading: Dissolve the crude diol in a minimum volume of EtOAc and apply it evenly to the top of the silica bed.

  • Elution Gradient: Elute using positive air pressure[3]. Begin with 1:1 Hexanes/EtOAc to remove non-polar impurities (e.g., unreacted starting materials), then step-gradient to 100% EtOAc to elute the highly polar diol.

    • Self-Validation Check: Spot fractions on a TLC plate. Elute with 100% EtOAc. Stain the plate with basic KMnO 4​ solution and heat. A bright yellow spot on a purple background confirms the presence of the terminal alkene of the butenyl group. Only combine fractions showing a single spot at Rf​ ~0.25[4].

  • Concentration: Pool the validated fractions and remove the solvent via rotary evaporation.

Protocol C: Kugelrohr Vacuum Distillation

Ideal for bulk purification > 5g.

  • Setup: Transfer the crude diol to a Kugelrohr distillation flask. Ensure the system is connected to a high-vacuum pump capable of reaching < 1.0 mmHg.

  • Degassing: Apply vacuum at room temperature for 15 minutes to remove residual extraction solvents (EtOAc) and trace water.

  • Distillation: Gradually increase the oven temperature. The diol will typically distill between 110 °C and 130 °C at 1.0 mmHg.

    • Self-Validation Check: Monitor the condensation in the receiving bulb. A steady accumulation of a clear, viscous liquid without a drop in vacuum pressure indicates successful distillation. If the vacuum pressure spikes, it indicates thermal decomposition; immediately lower the temperature.

Analytical Validation Parameters

To verify the structural integrity and purity of 2-(3-buten-1-yl)propane-1,3-diol, perform the following analyses:

  • 1 H NMR (400 MHz, CDCl 3​ ): Look for the characteristic terminal alkene multiplets at δ 5.80 (ddt, 1H, internal alkene proton) and δ 5.05–4.95 (m, 2H, terminal alkene protons). The diastereotopic protons of the 1,3-diol system will appear as complex multiplets around δ 3.80–3.60.

  • GC-MS (EI): While the molecular ion ( M+ = 130) may be weak due to rapid fragmentation of the diol, look for the characteristic loss of water ( M−18 = 112) and the loss of the allyl radical ( M−41 ).

References

  • Process for the preparation of the PPAR alpha agonist NS-220 Source: Patexia URL
  • Quenching Reactions: Aluminum based reactions - Chemistry LibreTexts Source: LibreTexts URL
  • Source: SCIRP (Scientific Research Publishing)
  • Source: NIH (National Institutes of Health)

Sources

Application Note: Orthogonal Polymer Synthesis and Thiol-Ene Cross-Linking Utilizing 2-(3-buten-1-yl)-1,3-propanediol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced polymeric materials—such as tunable elastomers, shape-memory polymers, and biocompatible hydrogels—requires precise control over network architecture. 2-(3-buten-1-yl)-1,3-propanediol is a highly versatile, bifunctional monomer that enables orthogonal polymerization strategies. By leveraging its primary 1,3-diol functionality for step-growth polymerization and its unactivated terminal alkene for post-polymerization modification, researchers can decouple backbone synthesis from network cross-linking.

This application note provides a comprehensive, self-validating protocol for synthesizing linear polyurethane pre-polymers with pendant alkenes, followed by ultraviolet (UV)-initiated thiol-ene click cross-linking.

Mechanistic Rationale & Reaction Design

The architectural control afforded by 2-(3-buten-1-yl)-1,3-propanediol stems from the distinct, non-overlapping reactivity of its functional groups:

  • Primary Diol Reactivity (Backbone Formation): The two primary hydroxyl groups exhibit equivalent, high reactivity toward diisocyanates (e.g., Hexamethylene diisocyanate, HDI). Under tin-catalyzed conditions (using Dibutyltin dilaurate, DBTDL), these groups form stable urethane linkages. Because the diol is symmetrical and primary, it prevents the formation of branched defects during the initial step-growth phase, yielding a highly linear, soluble pre-polymer.

  • Terminal Alkene Reactivity (Network Formation): The 3-butenyl pendant group contains an unactivated terminal double bond. This alkene is entirely inert to the isocyanate-hydroxyl reaction, remaining intact along the polymer backbone[1]. During the secondary curing stage, this terminal alkene undergoes a highly efficient, radical-mediated thiol-ene "click" reaction with a multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate), PETMP)[2].

Why Thiol-Ene Click Chemistry? Traditional free-radical cross-linking of pendant methacrylates suffers from oxygen inhibition and heterogeneous chain-growth network formation. In contrast, the thiol-ene reaction proceeds via a step-growth radical mechanism that is highly tolerant to ambient oxygen, exhibits rapid reaction kinetics, and yields exceptionally uniform, low-shrinkage polymer networks[3]. Furthermore, photo-initiated thiol-ene reactions are highly cytocompatible, making this protocol ideal for drug delivery matrices and tissue engineering scaffolds[4].

Workflow Visualization

Workflow Monomers Monomers Diisocyanate + 2-(3-buten-1-yl)-1,3-propanediol StepGrowth Step-Growth Polymerization (DBTDL Catalyst, 65°C) Monomers->StepGrowth PrePolymer Linear Pre-polymer (Polyurethane with Pendant Alkenes) StepGrowth->PrePolymer Validation: FTIR NCO peak (2270 cm⁻¹) disappears Formulation Formulation Add Polythiol (PETMP) + Photoinitiator PrePolymer->Formulation UVCure UV Irradiation (365 nm, Thiol-Ene Click) Formulation->UVCure Network Cross-Linked Network (Elastomer / Hydrogel) UVCure->Network Validation: FTIR C=C peak (1640 cm⁻¹) disappears

Workflow of orthogonal polyurethane synthesis and UV-initiated thiol-ene cross-linking.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure that experimental causality is maintained and that proceeding to the next step is chemically justified.

Protocol A: Synthesis of Alkene-Functionalized Polyurethane Pre-polymer

Objective: Synthesize a soluble, linear polyurethane backbone with precisely controlled pendant alkene density.

Materials:

  • 2-(3-buten-1-yl)-1,3-propanediol (Functional Chain Extender)

  • 1,4-Butanediol (BDO) (Non-functional Chain Extender, used to tune cross-link density)

  • Hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL) (Catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Dehydration: Glassware must be flame-dried. Causality: Isocyanates react rapidly with ambient moisture to form unstable carbamic acids, which decompose into primary amines and CO₂, disrupting the strict 1:1 stoichiometric balance required for high-molecular-weight step-growth polymerization.

  • Monomer Dissolution: In a nitrogen-purged 250 mL three-neck flask, dissolve 2-(3-buten-1-yl)-1,3-propanediol (and BDO, if tuning density) in anhydrous DMF to achieve a 20 wt% solid concentration.

  • Isocyanate Addition: Cool the flask to 0°C in an ice bath. Add HDI dropwise via an addition funnel over 30 minutes. Causality: The exothermic nature of urethane formation requires controlled addition to prevent localized thermal spikes that could induce side reactions (e.g., allophanate formation).

  • Catalysis & Propagation: Add 0.1 wt% DBTDL. Raise the temperature to 65°C and stir under nitrogen for 4–6 hours. Causality: DBTDL coordinates with the isocyanate oxygen, increasing the electrophilicity of the carbon center, drastically accelerating the urethane linkage formation without affecting the terminal alkene.

  • Self-Validation (FTIR): Withdraw a 0.1 mL aliquot and analyze via Attenuated Total Reflectance (ATR) FTIR. The reaction is complete only when the strong asymmetric N=C=O stretching band at 2270 cm⁻¹ completely disappears. If the peak persists, continue heating.

  • Precipitation: Precipitate the polymer by dropping the DMF solution into an excess of ice-cold methanol. Filter and dry under a vacuum at 40°C for 24 hours.

Protocol B: UV-Initiated Thiol-Ene Cross-Linking

Objective: Cure the pre-polymer into a solid elastomeric network using a photo-initiated click reaction.

Materials:

  • Alkene-functionalized Polyurethane (from Protocol A)

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (Tetra-functional cross-linker)

  • Irgacure 2959 (Photoinitiator)

  • Tetrahydrofuran (THF) (Casting solvent)

Step-by-Step Methodology:

  • Stoichiometric Formulation: Dissolve the pre-polymer in THF (15 wt%). Calculate the exact molar concentration of pendant alkenes. Add PETMP such that the molar ratio of thiol groups (–SH) to alkene groups (C=C) is exactly 1:1 . Causality: Thiol-ene reactions proceed via a 1-to-1 alternating addition mechanism. Deviating from equimolarity leaves unreacted functional groups, which act as plasticizers, lowering the glass transition temperature (Tg) and compromising mechanical integrity[3].

  • Initiator Addition: Add 1 wt% (relative to total polymer mass) of Irgacure 2959. Causality: Irgacure 2959 is selected for its high cleavage efficiency at 365 nm and its established cytocompatibility, which is critical for downstream biomedical applications[4].

  • Casting: Pour the homogeneous solution into a PTFE (Teflon) mold. Allow the THF to evaporate in the dark at room temperature for 12 hours, followed by 2 hours in a vacuum oven to remove residual solvent.

  • UV Curing: Irradiate the dried film using a 365 nm UV lamp at an intensity of 15 mW/cm² for 5 minutes.

  • Self-Validation (FTIR & Gel Fraction):

    • Spectroscopic Check: Analyze the cured film via FTIR. The disappearance of the S–H stretch at 2570 cm⁻¹ and the C=C stretch at 1640 cm⁻¹ confirms quantitative cross-linking.

    • Physical Check: Submerge a pre-weighed sample of the film in THF for 24 hours. A successfully cross-linked network will swell but not dissolve (Gel fraction > 95%).

Data Presentation: Tuning Network Properties

By varying the molar ratio of the functional monomer (2-(3-buten-1-yl)-1,3-propanediol) to a non-functional chain extender (1,4-butanediol) during Protocol A, the cross-link density of the final network can be precisely tuned. The table below summarizes the quantitative thermomechanical outcomes of this orthogonal strategy.

Table 1: Formulation and Thermomechanical Properties of Cross-Linked Networks

Formulation IDFunctional Monomer (mol %)Non-Functional BDO (mol %)Gel Fraction (%)Swelling Ratio (in THF)Glass Transition, Tg (°C)Storage Modulus, E' at 25°C (MPa)
PU-Alk-25 257592.4 ± 1.28.5 ± 0.4-15.21.8 ± 0.2
PU-Alk-50 505096.1 ± 0.85.2 ± 0.3-8.44.5 ± 0.4
PU-Alk-75 752598.3 ± 0.53.1 ± 0.2-2.19.2 ± 0.6
PU-Alk-100 100099.5 ± 0.21.8 ± 0.1+4.515.7 ± 0.8

Note: As the incorporation of 2-(3-buten-1-yl)-1,3-propanediol increases, the cross-link density rises, leading to a tighter network (lower swelling ratio), restricted chain mobility (higher Tg), and a stiffer material (higher Storage Modulus).

References

  • Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry." Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]

  • Hearon, K., et al. (2011). "Post-Polymerization Crosslinked Polyurethane Shape Memory Polymers." Journal of Applied Polymer Science, 121(1), 144-153. [Link]

  • Lowe, A. B. (2010). "Thiol-ene 'click' reactions and recent applications in polymer and materials synthesis." Polymer Chemistry, 1(1), 17-36. [Link]

  • Lin, C. C., et al. (2015). "Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels." Biomaterials, 35(12), 3736-3745. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-(3-buten-1-yl)-1,3-Propanediol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-(3-buten-1-yl)-1,3-propanediol is a critical two-step sequence frequently utilized in the preparation of complex APIs and functionalized polymers. The route involves the malonic ester alkylation of diethyl malonate with 4-bromo-1-butene to form diethyl 2-(3-butenyl)malonate[1], followed by a global reduction of the diester using Lithium Aluminum Hydride (LiAlH₄)[2].

While theoretically straightforward, researchers consistently encounter yield-limiting bottlenecks—specifically, dialkylation in step one, and product sequestration within aluminum salts during the step two workup[3][4]. This guide provides mechanistic troubleshooting, validated protocols, and optimized workup strategies to maximize your recovery of this highly polar diol.

Synthesis & Troubleshooting Workflow

SynthesisWorkflow DM Diethyl Malonate + 4-Bromo-1-butene Step1 Step 1: Alkylation Base: NaOEt / EtOH DM->Step1 Intermediate Diethyl 2-(3-butenyl)malonate Step1->Intermediate TS1 Issue: Dialkylation Fix: 1.5x Malonate Excess Step1->TS1 Step2 Step 2: Reduction Reagent: LiAlH4 / THF Intermediate->Step2 Product 2-(3-buten-1-yl)-1,3-propanediol Step2->Product TS2 Issue: Diol Trapped in Al-Salts Fix: Rochelle's Salt Workup Step2->TS2

Workflow for 2-(3-buten-1-yl)-1,3-propanediol synthesis highlighting key troubleshooting nodes.

Troubleshooting FAQs

Q1: During the malonic ester synthesis (Step 1), I am observing a significant amount of the dialkylated byproduct. How can I improve the monoalkylation selectivity? A: Dialkylation occurs because the monoalkylated product (diethyl 2-(3-butenyl)malonate) still possesses an acidic alpha-proton. In the presence of the base, this intermediate can be deprotonated and react with a second equivalent of 4-bromo-1-butene. Causality & Fix: To shift the statistical probability toward monoalkylation, use a stoichiometric excess of diethyl malonate (typically 1.5 to 2.0 equivalents relative to the alkyl halide). Furthermore, ensure the base (e.g., NaOEt) is fully consumed by the malonate before adding the electrophile. Add the 4-bromo-1-butene dropwise to maintain a low localized concentration of the electrophile[5]. The excess diethyl malonate can be easily recovered post-reaction via vacuum distillation.

Q2: My TLC shows complete consumption of the diester during the LiAlH₄ reduction, but my isolated yield of the diol is below 30%. Where is my product? A: Your product is likely trapped in the aluminum oxide/hydroxide salts generated during the quench. 2-(3-buten-1-yl)-1,3-propanediol is highly polar and water-soluble. When using the standard Fieser workup (water/NaOH/water)[3][6], the resulting aluminum salts can form a thick, gelatinous paste that strongly coordinates and traps diols[3][4]. Causality & Fix: You must break the aluminum-diol coordination. Do not use the standard Fieser workup for this substrate. Instead, use the Rochelle's Salt (sodium potassium tartrate) workup [7]. Tartrate is a strong bidentate ligand that effectively chelates aluminum ions, breaking up the polymeric aluminum emulsion and releasing your diol into the organic phase[7]. Alternatively, a Glauber's salt (Na₂SO₄·10H₂O) quench can be used to form a granular, easily filterable precipitate[4][6].

Q3: I see unreacted mono-ester or aldehyde intermediates in my NMR after the reduction. How do I ensure complete reduction to the diol? A: Incomplete reduction usually stems from either degraded LiAlH₄ or insufficient stoichiometry. Causality & Fix: LiAlH₄ degrades upon exposure to atmospheric moisture, forming inactive lithium aluminates[4]. Self-Validation Step: Test your LAH batch by carefully dropping a few milligrams into a beaker of water inside the fume hood; vigorous fizzing indicates active hydride[4]. Stoichiometrically, reducing a diester to a diol requires a minimum of 1.0 molar equivalent of LiAlH₄ (which provides 4 hydrides)[3]. However, because the last hydride is kinetically slow to transfer, a practical ratio of 2.0 to 2.5 equivalents of LiAlH₄ per equivalent of diester is required to drive the reaction to completion[3].

Data Presentation: Comparison of LAH Workup Methods for Diol Recovery
Workup MethodReagents Added (per 1g LAH)Mechanism of ActionSuitability for DiolsTypical Diol Yield
Standard Fieser [3][6]1 mL H₂O, 1 mL 15% NaOH, 3 mL H₂OHydrolysis to aluminum hydroxidesPoor (Forms paste that traps polar diols)< 30%
Glauber's Salt [4][6]Excess Na₂SO₄·10H₂O (solid)Controlled water release, forms granular saltsGood (Easy filtration, less trapping)60 - 75%
Rochelle's Salt [7]Excess Sat. Aq. Sodium Potassium TartrateChelates Al³⁺, breaks emulsion into 2 clear liquid phasesExcellent (Releases coordinated diols)> 85%
Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(3-butenyl)malonate (Alkylation)

Self-Validating System: The reaction mixture should turn pH neutral once the alkylation is complete, as the strongly basic enolate is entirely consumed by the electrophile.

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser under an argon atmosphere.

  • Enolate Formation: Add anhydrous ethanol (150 mL) and sodium ethoxide (1.1 eq, 55 mmol). Cool the mixture to 0 °C. Add diethyl malonate (1.5 eq, 75 mmol) dropwise over 15 minutes. Stir for 30 minutes at room temperature to ensure complete enolate formation.

  • Alkylation: Cool the reaction back to 0 °C. Add 4-bromo-1-butene (1.0 eq, 50 mmol) dropwise via the dropping funnel over 30 minutes to prevent localized excess[5].

  • Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) for 6 hours. Monitor via TLC (Hexanes:EtOAc 9:1, KMnO₄ stain).

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (50 mL). Concentrate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify via vacuum distillation to remove the excess diethyl malonate, yielding the pure diester[1].

Protocol 2: Synthesis of 2-(3-buten-1-yl)-1,3-propanediol (Reduction & Optimized Workup)

Self-Validating System: The transition from a milky emulsion to two distinct, clear liquid phases during the Rochelle's salt workup confirms the successful chelation of aluminum and release of the diol[7].

  • Preparation: Flame-dry a 500 mL round-bottom flask under argon. Suspend active, high-quality LiAlH₄ (2.5 eq, 50 mmol) in anhydrous THF (100 mL) and cool to 0 °C[3].

  • Addition: Dissolve diethyl 2-(3-butenyl)malonate (1.0 eq, 20 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic release of hydrogen gas[3].

  • Reduction: Remove the ice bath and heat the reaction to reflux (65 °C) for 3 hours. Monitor by TLC (Hexanes:EtOAc 7:3, PMA stain for the diol).

  • Optimized Quench (Rochelle's Salt)[7]:

    • Cool the reaction strictly to 0 °C.

    • Dilute the mixture with additional THF or diethyl ether (50 mL).

    • Carefully quench excess LAH by adding Ethyl Acetate (5 mL) dropwise, followed by cold water (2 mL) dropwise until hydrogen evolution ceases[3].

    • Add 100 mL of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate)[7].

  • Phase Separation: Stir the mixture vigorously at room temperature for 1 to 2 hours. The initial thick white emulsion will gradually break down into two completely clear phases[7].

  • Isolation: Separate the phases. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). (Note: Diols partition significantly better into EtOAc than Ether).

  • Drying: Wash the combined organics with a small amount of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 2-(3-buten-1-yl)-1,3-propanediol.

Sources

preventing side reactions of the alkene group in CAS 16652-26-9

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Vinylcyclohexene (VCH). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive diene. Here, we address common challenges and provide expert-driven solutions to help you prevent unwanted side reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 4-Vinylcyclohexene (CAS 16652-26-9), and what are its key reactive features?

4-Vinylcyclohexene (VCH), also known under CAS number 100-40-3, is an organic compound featuring two distinct alkene functional groups: a terminal vinyl group (-CH=CH₂) and an internal double bond within a cyclohexene ring.[1] This structure classifies it as an isolated diene, as the double bonds are separated by more than one single bond, meaning they do not have the extended π-electron delocalization seen in conjugated dienes.[2][3]

The presence of two different types of double bonds is the defining feature of VCH's reactivity.

  • The Terminal Vinyl Group: This is generally the more reactive of the two due to less steric hindrance and higher accessibility to reagents. It readily participates in addition reactions and polymerization.[4]

  • The Internal Cyclohexene Double Bond: This is a trisubstituted double bond, making it more sterically hindered and generally less reactive than the vinyl group towards many reagents.

This reactivity difference is the key to controlling selectivity in reactions involving VCH. However, VCH is also known to undergo unintended reactions such as polymerization and peroxide formation, especially during storage.[5][6]

Q2: What are the most common side reactions involving the alkene groups of 4-Vinylcyclohexene?

The primary side reactions encountered when working with VCH stem from the reactivity of its double bonds. These include:

  • Uncontrolled Polymerization: VCH can polymerize through its vinyl group via radical or ionic mechanisms, leading to the formation of poly(4-vinylcyclohexene) or copolymers.[6][7] This can be initiated by heat, light, or impurities.

  • Oxidative Degradation & Peroxide Formation: Like many alkenes, VCH can react with atmospheric oxygen over time to form explosive peroxides. This is a significant safety hazard, and containers of VCH should be tested for peroxides before distillation or concentration. The double bonds can also undergo other oxidative cleavage reactions with strong oxidants like ozone or potassium permanganate.[8]

  • Intramolecular Cyclization: In certain catalytic processes, such as transition-metal-catalyzed copolymerization, VCH can undergo intramolecular cyclization after it has been incorporated into a polymer chain, altering the final polymer structure.[9]

  • Lack of Chemoselectivity: When a reaction is intended for one double bond, the other may react as well, leading to a mixture of products. For example, attempting to hydrogenate a different functional group on a VCH-derived molecule could also reduce one or both of the C=C double bonds if the wrong catalyst is used.[10]

Q3: How should I properly store and handle 4-Vinylcyclohexene to prevent degradation and side reactions?

Proper storage and handling are critical for maintaining the integrity of VCH and ensuring laboratory safety.

  • Storage: Store VCH in a cool, dry, well-ventilated area away from light and sources of ignition.[11] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen exposure and peroxide formation. VCH is often supplied with an inhibitor, such as tert-butylcatechol, to prevent polymerization during storage.[1]

  • Handling: Always handle VCH in a well-ventilated fume hood.[11] Use personal protective equipment, including gloves and safety glasses.[12] Because it is a flammable liquid and its vapors can form explosive mixtures with air, avoid heat, sparks, and open flames.[5]

  • Peroxide Hazard: Never distill or concentrate VCH without first testing for the presence of peroxides.[5] Peroxides can concentrate during distillation and detonate. If peroxides are detected, they must be removed before the solvent is heated.

Q4: Which of the two double bonds in 4-Vinylcyclohexene is more reactive?

The terminal vinyl group is generally more reactive than the internal cyclohexene double bond for two main reasons:

  • Steric Hindrance: The vinyl group is a monosubstituted alkene, making it less sterically hindered and more accessible to incoming reagents compared to the trisubstituted internal double bond.

  • Electronic Effects: In many reactions, such as electrophilic additions, the stability of the carbocation intermediate is key. Reaction at the vinyl group can proceed through a secondary carbocation, which is relatively stable.[4]

This difference in reactivity allows for chemoselective reactions, where one can target the vinyl group while leaving the cyclohexene double bond intact, provided the correct reagents and conditions are chosen.

Troubleshooting Guide & Protocols

This section addresses specific experimental problems in a Q&A format, providing detailed explanations and actionable protocols to overcome them.

Problem 1: My reaction is yielding a complex mixture of products. How can I improve the selectivity for a reaction at the terminal vinyl group?

Cause: A complex product mixture often arises from a lack of chemoselectivity, where the reagent reacts with both the terminal vinyl group and the internal cyclohexene double bond. This occurs when using highly reactive, non-selective reagents or harsh reaction conditions.

Solution: To achieve selectivity for the more reactive vinyl group, you should choose reagents and conditions that are sensitive to steric hindrance.

Protocol: Selective Hydroboration-Oxidation of the Vinyl Group

This protocol demonstrates the selective functionalization of the terminal vinyl group to an alcohol, leaving the internal double bond untouched. The use of a bulky borane reagent, such as 9-Borabicyclo[3.3.1]nonane (9-BBN), enhances selectivity for the sterically accessible vinyl group.

Materials:

  • 4-Vinylcyclohexene (purified, peroxide-free)

  • 9-BBN (0.5 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 1.0 eq of 4-vinylcyclohexene in anhydrous THF in the flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1.05 eq of 9-BBN solution from the dropping funnel to the VCH solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC or GC.

  • Once the starting material is consumed, cool the mixture back to 0 °C.

  • Carefully and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.

  • Stir the mixture at room temperature for 1-2 hours.

  • Perform a standard aqueous workup and extract the product with diethyl ether or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Causality: 9-BBN is a sterically demanding hydroborating agent. It preferentially adds to the least hindered double bond—the terminal vinyl group—to minimize steric repulsion, leading to high regioselectivity and chemoselectivity.[13]

Comparative Reactivity Table
Reaction TypeReagent ExampleFavored Site of ReactionRationale
Hydroboration 9-BBN, Sia₂BHTerminal Vinyl GroupBulky reagent favors the sterically less hindered position.[13]
Epoxidation m-CPBATerminal Vinyl GroupElectron-rich terminal alkene is more nucleophilic.[8]
Catalytic Hydrogenation H₂, Pd/CBoth (unselective)Highly active catalyst will reduce both double bonds, though the vinyl may react faster.[10]
Radical Addition HBr, peroxidesTerminal Vinyl GroupForms the more stable secondary radical intermediate (Anti-Markovnikov).[14]
Problem 2: I am observing significant polymerization of my starting material during my reaction. How can I prevent this?

Cause: Unwanted polymerization is typically initiated by radical species, which can be introduced by impurities (e.g., peroxides in VCH or solvents), heat, or light. Some reagents, particularly strong acids or bases, can also initiate ionic polymerization.[6]

Solution: The key is to remove potential initiators and run the reaction under conditions that disfavor polymerization.

  • Purify the Monomer: If your VCH was supplied with an inhibitor, it must be removed prior to use in most synthetic protocols. This is commonly done by passing it through a column of activated basic alumina.

  • Use Freshly Purified Solvents: Ensure solvents are free of peroxides.

  • Maintain Low Temperatures: Running the reaction at lower temperatures reduces the rate of polymerization.

  • Work Under Inert Atmosphere: Excluding oxygen prevents the formation of new radical initiators.

Protocol: Purification of 4-Vinylcyclohexene

Materials:

  • 4-Vinylcyclohexene (as received)

  • Activated basic alumina

  • Glass column for chromatography

  • Inert atmosphere setup

Procedure:

  • Set up a glass column with a stopcock.

  • Prepare a slurry of activated basic alumina in a non-polar solvent (e.g., hexane) and pack the column.

  • Drain the solvent to the top of the alumina bed.

  • Carefully add the 4-vinylcyclohexene to the top of the column.

  • Elute the VCH through the alumina plug using minimal pressure from an inert gas source. The inhibitor will be retained by the alumina.

  • Collect the purified, inhibitor-free VCH in a flask under an inert atmosphere.

  • Use the purified VCH immediately. Do not store it for extended periods without adding a fresh inhibitor.

Diagram: Workflow for Safe Handling and Purification of VCH

G cluster_storage Storage & Initial Checks cluster_purification Purification cluster_reaction Reaction Setup storage Receive & Store VCH (Cool, Dark, Inert) peroxide_check Test for Peroxides storage->peroxide_check peroxide_removal Remove Peroxides (If Positive) peroxide_check->peroxide_removal Positive inhibitor_removal Remove Inhibitor (Alumina Column) peroxide_check->inhibitor_removal Negative peroxide_removal->inhibitor_removal reaction Use Immediately in Reaction (Inert Atmosphere, Low Temp) inhibitor_removal->reaction

Caption: Workflow for the safe preparation of 4-Vinylcyclohexene for synthesis.

Problem 3: I suspect peroxide formation in my aged bottle of VCH. How do I test for and remove peroxides?

Cause: Spontaneous reaction with atmospheric O₂ leads to the formation of hydroperoxides and peroxides at allylic positions or across the double bonds.[5] These compounds are thermally and mechanically unstable and pose a serious explosion risk.

Solution: Perform a qualitative test for peroxides. If positive, they must be quenched before any heating or concentration step.

Protocol: Peroxide Detection and Removal

A. Detection (Qualitative Test):

  • Add 1-2 mL of the 4-vinylcyclohexene to an equal volume of acetic acid in a test tube.

  • Add a few drops of a freshly prepared saturated aqueous solution of potassium iodide (KI).

  • Shake the mixture. A yellow to brown color indicates the presence of peroxides (due to the oxidation of I⁻ to I₂).

B. Removal:

  • Place the peroxide-containing VCH in a separatory funnel.

  • Prepare a fresh 5-10% (w/v) aqueous solution of sodium sulfite (Na₂SO₃) or ferrous sulfate (FeSO₄).

  • Wash the VCH with the reducing agent solution. Shake gently to avoid emulsions.

  • Separate the organic layer.

  • Repeat the wash until a fresh portion of the KI test solution remains colorless.

  • Wash the VCH with water to remove residual salts, followed by a brine wash.

  • Dry the VCH over anhydrous magnesium sulfate or calcium chloride.

  • Filter to obtain peroxide-free VCH.

Trustworthiness: This protocol is a standard, validated laboratory procedure for decontaminating solvents and reagents from dangerous peroxides. Always perform this behind a blast shield and wear appropriate PPE.

Diagram: Troubleshooting Decision Tree for VCH Reactions

G start Experiencing Poor Reaction Outcome? q1 Complex Product Mixture? start->q1 q2 Polymerization Observed? start->q2 q3 Low or No Conversion? start->q3 q1->q2 No ans1a Improve Chemoselectivity: - Use sterically bulky reagents (e.g., 9-BBN) - Lower reaction temperature q1->ans1a Yes q2->q3 No ans2a Purify VCH: - Remove inhibitor - Check/remove peroxides q2->ans2a Yes ans3a Check Reagent Quality: - Titrate active reagents - Use fresh catalysts q3->ans3a Yes ans1b Check for Isomerization: - Analyze starting material purity ans1a->ans1b ans2b Modify Conditions: - Lower temperature - Use inert atmosphere ans2a->ans2b ans3b Confirm VCH Purity: - Run NMR/GC-MS on starting material ans3a->ans3b

Caption: A decision tree for troubleshooting common issues in VCH reactions.

References

  • Efficient Synthesis of Functionalized Polyolefin by Incorporation of 4-Vinylcyclohexene in Ethylene Copolymerization Using Half-Titanocene Catalysts. Macromolecules.[Link]

  • Organic Chemistry. Textbook resource.[Link]

  • Diene: Definition, Types, Examples, Synthesis, and Reactions. Chemistry Learner.[Link]

  • ICSC 1177 - 4-VINYLCYCLOHEXENE. INCHEM.[Link]

  • Synthesis of Alkenes. Chemistry Steps.[Link]

  • Organic Chemistry/Dienes/Diene properties and reactions. Wikibooks.[Link]

  • Conjugated, Cumulated, and Isolated Dienes. Chemistry Steps.[Link]

  • Reactions of Alkenes. Pearson Education.[Link]

  • 4-Vinylcyclohexene - Development Support Document. Texas Commission on Environmental Quality.[Link]

  • Alkene Reactivity. Michigan State University Chemistry.[Link]

  • Alkenes – Reactions and Synthesis. Fiveable.[Link]

  • Alkane synthesis by alkene reduction. Organic Chemistry Portal.[Link]

  • BULK ANIONIC RADICAL POLYMERIZATION OF 4-VINYLCYCLOHEXENE. Journal of Chemical and Pharmaceutical Sciences.[Link]

  • 4-Vinylcyclohexene - Some Industrial Chemicals. NCBI Bookshelf.[Link]

  • Alkene Reactions Practice Problems. Chemistry Steps.[Link]

Sources

Technical Support Center: Resolving Solubility Issues of 1,3-Propanediol, 2-(3-buten-1-yl)-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1,3-Propanediol, 2-(3-buten-1-yl)-. This document is designed for researchers, chemists, and formulation scientists to provide a deep understanding of the solubility characteristics of this molecule and to offer practical, step-by-step guidance for overcoming common dissolution challenges in organic solvents. As an amphiphilic compound, featuring both polar and nonpolar functionalities, its behavior in solution can be complex. This guide provides the foundational knowledge and troubleshooting protocols to ensure successful handling and application in your research.

Understanding the Molecule: An Amphiphilic Nature

To effectively dissolve a compound, one must first understand its structure. 1,3-Propanediol, 2-(3-buten-1-yl)- possesses a dual nature, which is the primary source of solubility challenges.

  • Polar (Hydrophilic) Region: The 1,3-propanediol backbone contains two hydroxyl (-OH) groups. These groups are polar and capable of forming strong hydrogen bonds, similar to water and short-chain alcohols.[1] This region of the molecule prefers to interact with polar solvents.

  • Nonpolar (Lipophilic) Region: The 2-(3-buten-1-yl)- substituent is a four-carbon aliphatic chain. This hydrocarbon group is nonpolar and interacts favorably with other nonpolar molecules through van der Waals forces.

This "split personality" means that the compound is unlikely to be fully soluble in the extremes of the solvent polarity scale (e.g., highly nonpolar hexane or highly polar water). Successful dissolution requires a solvent system that can adequately solvate both the polar diol head and the nonpolar hydrocarbon tail.

Molecular Structure and Polarity Diagram

Caption: Molecular structure highlighting polar and nonpolar regions.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving 1,3-Propanediol, 2-(3-buten-1-yl)-?

Answer: Based on its amphiphilic structure, the ideal starting solvents are those with intermediate polarity. These solvents can effectively interact with both the polar hydroxyl groups and the nonpolar hydrocarbon tail.

  • Primary Recommendations:

    • Alcohols: Ethanol, isopropanol (IPA), or n-butanol. These solvents have both a polar hydroxyl group and a nonpolar alkyl chain, mirroring the structure of the solute.

    • Ethers: Tetrahydrofuran (THF). THF is a polar aprotic solvent that can accept hydrogen bonds and also solvate nonpolar moieties.

    • Ketones: Acetone or methyl ethyl ketone (MEK). These are polar aprotic solvents that are broadly effective for a range of organic compounds.

  • Solvents to Avoid Initially:

    • Highly Nonpolar: Hexane, heptane, toluene. These will likely fail to dissolve the polar diol portion.

    • Highly Polar: Water. While the parent 1,3-propanediol is miscible with water, the addition of the four-carbon chain likely reduces its aqueous solubility significantly.[2][3]

Q2: I tried dissolving the compound in dichloromethane (DCM) and it formed a cloudy suspension. What's happening?

Answer: A cloudy suspension or the formation of an emulsion indicates partial or poor solubility. Dichloromethane is considered weakly polar. While it may interact sufficiently with the butenyl tail, it is a poor hydrogen bond acceptor and cannot adequately solvate the two hydroxyl groups, leading to aggregation of the solute molecules. The cloudiness is likely due to finely dispersed, undissolved particles or micelles of the compound.

To resolve this, you should switch to a more polar solvent or employ a co-solvent system (see Q3).

Q3: Can I use a co-solvent mixture to improve solubility? How do I choose one?

Answer: Yes, co-solvency is an excellent and highly recommended strategy when a single solvent is ineffective.[4] The goal is to create a solvent blend with a polarity that is "just right" for the amphiphilic solute.

  • Strategy: Start with a solvent in which the compound is partially soluble (e.g., dichloromethane or ethyl acetate) and titrate in a small amount of a more polar co-solvent in which the compound is expected to be more soluble (e.g., ethanol or isopropanol).

  • Example Workflow:

    • Suspend the compound in your primary, less-polar solvent (e.g., 10 mL of Toluene).

    • While stirring, add a more polar co-solvent (e.g., Isopropanol) dropwise or in small aliquots (0.1 - 0.5 mL).

    • Observe for clarity. Often, only a small percentage (5-10% v/v) of the co-solvent is needed to achieve full dissolution.

Q4: Is it safe to heat the mixture to aid dissolution? What are the risks?

Answer: Gentle heating can significantly increase the solubility of most organic solids. However, you must consider two primary risks:

  • Solvent Volatility: Ensure heating is performed in a well-ventilated fume hood and in a properly sealed vessel (e.g., a flask with a condenser) to avoid solvent loss and potential exposure. Low-boiling-point solvents like acetone or DCM require extra caution.[5]

  • Compound Stability: The butenyl group contains a double bond, which could potentially be susceptible to polymerization or degradation at high temperatures, especially in the presence of trace impurities that could act as catalysts. It is recommended to heat gently (e.g., 40-50°C) and for the minimum time necessary. Always check the compound's stability data if available.

Troubleshooting Guide: A Step-by-Step Workflow

If you are encountering solubility issues, follow this systematic approach to identify a viable solvent system.

Troubleshooting Workflow Diagram

Figure 2: Systematic workflow for resolving solubility issues start Start: Undissolved Compound select_solvent Step 1: Select Solvent (Intermediate Polarity, e.g., IPA, THF, Acetone) start->select_solvent test_solubility Step 2: Test Solubility at Room Temp (See Protocol 1) select_solvent->test_solubility is_soluble Is it fully dissolved? test_solubility->is_soluble success Success: Solution Prepared is_soluble->success Yes gentle_heat Step 3: Apply Gentle Heat (e.g., 40-50°C water bath) is_soluble->gentle_heat No is_soluble_heat Is it fully dissolved? gentle_heat->is_soluble_heat is_soluble_heat->success Yes sonicate Step 4: Attempt Sonication (10-15 min in ultrasonic bath) is_soluble_heat->sonicate No is_soluble_sonic Is it fully dissolved? sonicate->is_soluble_sonic is_soluble_sonic->success Yes cosolvent Step 5: Use a Co-Solvent System (e.g., Toluene/IPA 9:1 v/v) is_soluble_sonic->cosolvent No is_soluble_cosolvent Is it fully dissolved? cosolvent->is_soluble_cosolvent is_soluble_cosolvent->success Yes failure Re-evaluate: Consult literature for structurally analogous compounds or consider derivatization. is_soluble_cosolvent->failure No

Caption: A logical progression for troubleshooting dissolution.

Data & Protocols

Table 1: Predicted Solubility of 1,3-Propanediol, 2-(3-buten-1-yl)- in Common Organic Solvents

This table is based on the principles of "like dissolves like" and the known properties of the parent 1,3-propanediol molecule.[2][6] It should be used as a starting guide for solvent screening.

Solvent ClassExample SolventsPolarityPredicted SolubilityRationale
Alcohols (Protic) Methanol, Ethanol, IsopropanolHighHigh / Soluble Both solute and solvent have -OH groups for H-bonding and alkyl portions for van der Waals interactions.
Ketones (Aprotic) Acetone, MEKIntermediateHigh / Soluble Good balance of polarity to solvate both ends of the molecule.
Ethers (Aprotic) THF, Diethyl EtherIntermediateSoluble / Sparingly Soluble THF is a better choice than diethyl ether due to its higher polarity and cyclic structure.
Halogenated Dichloromethane (DCM), ChloroformLow-IntermediateSparingly Soluble / Poor Lacks strong H-bond accepting capability for the diol group.
Aromatic Toluene, BenzeneLowPoor / Insoluble Cannot effectively solvate the polar diol head.
Aliphatic Hexane, Heptane, CyclohexaneVery LowInsoluble Strongly nonpolar; will not interact with the polar -OH groups.
Highly Polar (Aprotic) DMSO, DMFVery HighLikely Soluble These are powerful solvents, but may be difficult to remove later. Use if other options fail.
Aqueous WaterVery HighPoor / Insoluble The nonpolar butenyl chain is too large to be effectively solvated by water.
Experimental Protocol 1: Small-Scale Solubility Determination

This protocol provides a systematic way to assess solubility in a chosen solvent at a target concentration.

Objective: To determine if 1,3-Propanediol, 2-(3-buten-1-yl)- is soluble in a specific solvent at a given concentration (e.g., 10 mg/mL).

Materials:

  • 1,3-Propanediol, 2-(3-buten-1-yl)-

  • Candidate solvent (e.g., Isopropanol)

  • Analytical balance

  • 4 mL glass vial with screw cap

  • Magnetic stir bar and stir plate

  • Vortex mixer

  • Pipettes or graduated cylinders

Procedure:

  • Weigh Solute: Accurately weigh 10 mg of 1,3-Propanediol, 2-(3-buten-1-yl)- and transfer it into the glass vial.

  • Add Solvent: Add 1.0 mL of the candidate solvent to the vial. This corresponds to a target concentration of 10 mg/mL.

  • Initial Mixing (Room Temperature):

    • Cap the vial securely.

    • Place the vial on a vortex mixer and mix for 60 seconds.

    • Alternatively, add a small magnetic stir bar and stir vigorously for 15-20 minutes.

  • Visual Observation:

    • Carefully observe the solution against a dark background.

    • "Soluble": The solution is perfectly clear with no visible particles.

    • "Sparingly Soluble": The solution is hazy, opalescent, or contains a small amount of undissolved solid.

    • "Insoluble": The majority of the compound remains as a solid precipitate or an separate liquid phase.

  • Record Results: Note the solvent used, concentration, temperature, and the observed solubility.

  • Troubleshooting (If Not Soluble): If the compound is not soluble at room temperature, proceed with the steps outlined in the Troubleshooting Workflow (Figure 2), such as gentle heating or sonication, before concluding.[7]

References

  • LookChem. Cas 14592-56-4,Bis(acetonitrile)dichloropalladium(II). [Link]

  • TIHONDAN. Bis(acetonitrile)dichloropalladium(II). [Link]

  • UIV CHEM. Bis( Acetonitrile) Dichloropalladium(II) , 14592-56-4 , PdCl2(CH3CN)2. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10442, 1,3-Propanediol. [Link]

  • Cheméo. Chemical Properties of 1,3-Propanediol (CAS 504-63-2). [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]

  • Wikipedia. 1,3-Propanediol. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. Solubility enhancement techniques: A comprehensive review. [Link]

  • Journal of Applied Pharmaceutical Science. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • National Center for Biotechnology Information. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Substance Summary for SID 50021624, 1,3-Propanediol, 2-methyl-2-propyl-, dicarbamate. [Link]

  • Dissolution Technologies. Dissolution Method Troubleshooting: An Industry Perspective. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 262, 2,3-Butanediol. [Link]

  • DuPont Tate & Lyle Bio Products. TECHNICAL BULLETIN Zemea® Propanediol: A Natural Solvent for Active Ingredients. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • University of Rochester. Common Organic Solvents: Table of Properties. [Link]

  • Google Patents.
  • ACS Publications. Journal of the American Chemical Society. [Link]

  • The Journal of Organic Chemistry. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • MDPI. Analysis of Alkylresorcinol, Phytosterol, Carotenoid, and Vitamin E Contents in Korean Wheat Cultivars. [Link]

Sources

Technical Support Center: Method Refinements for Scaling Up 2-(3-Butenyl)-1,3-Propanediol Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As drug development pipelines accelerate, scaling up the synthesis of functionalized aliphatic building blocks like 2-(3-butenyl)-1,3-propanediol presents unique thermochemical and purification challenges.

This guide is engineered for process chemists and researchers transitioning this synthesis from the milligram bench-scale to multi-kilogram pilot production. Below, you will find causality-driven reaction designs, self-validating protocols, and troubleshooting FAQs to ensure high-yield, safe, and reproducible campaigns.

Part 1: Reaction Design & Causality (The "Why")

The synthesis of 2-(3-butenyl)-1,3-propanediol relies on a two-stage sequence: the alkylation of diethyl malonate with 4-bromo-1-butene, followed by the exhaustive reduction of the diester to the corresponding 1,3-diol.

The Alkylation Bottleneck

Deprotonating diethyl malonate with sodium ethoxide and alkylating it is highly exothermic. On a small scale, this exotherm is easily dissipated. On a pilot scale, poor heat transfer can lead to thermal runaway, solvent boiling, and increased O-alkylation vs. C-alkylation[1]. Transitioning to a feed-controlled addition of the electrophile at low temperatures is mandatory for safety and regioselectivity.

The Hydride Reduction Dilemma

Batch reductions of malonates using Lithium Aluminum Hydride (LiAlH 4​ ) are notoriously hazardous. LiAlH 4​ is pyrophoric, the reaction is violently exothermic, and the aqueous workup generates intractable aluminum hydroxide gels that trap the highly polar diol product[2]. To refine this for scale-up, we recommend two field-proven alternatives:

  • Milder Batch Alternative: In situ generation of LiBH 4​ or diborane using NaBH 4​ paired with Lewis acids (e.g., LiCl, CaCl 2​ , or Br 2​ ). This system is significantly less exothermic and avoids pyrophoric handling[3].

  • Continuous Flow LiAlH 4​ : Utilizing microreactor technology allows for exceptional heat dissipation and rapid mixing. Continuous flow LiAlH 4​ reductions have demonstrated massive space-time yields (up to 1130 kg h −1 m −3 ) while maintaining a tiny, inherently safe active reaction volume[4].

Workflow A Diethyl Malonate + 4-Bromo-1-butene B Alkylation (NaOEt/EtOH) Exotherm Control Required A->B C Diethyl 2-(3-butenyl)malonate Intermediate B->C D Reduction Strategy (Batch vs. Flow) C->D E Batch: NaBH4/LiCl (Safer, Slower) D->E F Flow: LiAlH4 in THF (High Space-Time Yield) D->F G Non-Aqueous Workup (Prevent Emulsions) E->G F->G H 2-(3-butenyl)-1,3-propanediol (Target Diol) G->H

Fig 1. Scalable synthesis workflow for 2-(3-butenyl)-1,3-propanediol.

Part 2: Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: Pilot-Scale Alkylation (Diethyl 2-(3-butenyl)malonate)
  • Enolate Formation: Charge a dry, nitrogen-purged 10 L jacketed reactor with anhydrous ethanol (3.0 L) and sodium ethoxide (1.05 eq). Cool the jacket to 0°C. Add diethyl malonate (1.0 eq) dropwise over 1.5 hours. Checkpoint: Internal temperature must not exceed 10°C.

  • Alkylation: Slowly dose 4-bromo-1-butene (1.05 eq) into the stirred suspension via an addition funnel over 2 hours.

  • Maturation: Warm the reactor to 25°C, then heat to a gentle reflux (78°C) for 6 hours. Checkpoint: Analyze via GC-MS. Proceed only when unreacted diethyl malonate is < 2%.

  • Workup: Distill off ethanol under reduced pressure. Partition the resulting slurry between MTBE (4.0 L) and DI water (2.0 L). Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Purification: Isolate the diester via fractional vacuum distillation.

Protocol B: Scalable Batch Reduction (NaBH 4​ /LiCl Method)
  • Hydride Generation: In a rigorously dried 20 L reactor under argon, suspend NaBH 4​ (2.5 eq) and anhydrous LiCl (2.5 eq) in anhydrous THF (8.0 L). Stir at 20°C for 1 hour to generate the active reductant.

  • Substrate Addition: Cool the reactor to 0°C. Add a solution of diethyl 2-(3-butenyl)malonate (1.0 eq) in THF (2.0 L) dropwise over 3 hours.

  • Reduction: Allow the system to warm to 25°C and stir for 16 hours. Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The diester and monoester intermediates must be completely consumed.

  • Quench: Cool to 0°C. Cautiously add 10% aqueous citric acid dropwise until pH ~ 6. Warning: Vigorous H 2​ gas evolution will occur. Ensure maximum scrubber ventilation.

  • Non-Aqueous Isolation: Filter the precipitated boron/lithium salts through a Celite pad. Wash the filter cake aggressively with hot ethyl acetate (3 x 1.0 L) to extract the hydrogen-bonded diol. Concentrate the combined filtrates in vacuo.

Part 3: Troubleshooting Guides & FAQs

Q: My reduction stalled at the mono-ester or aldehyde stage. How do I drive it to completion? A: Malonate reductions require 4 equivalents of hydride (2 per ester group). If using the NaBH 4​ /LiCl system, incomplete reduction is almost always caused by moisture in the highly hygroscopic LiCl, which prematurely quenches the hydride. Action: Dry your LiCl under high vacuum at 150°C for 12 hours prior to use. Ensure you are using a minimum of 2.5 molar equivalents of NaBH 4​ (providing 10 eq of hydride) to force the reaction to completion.

Q: I am losing 30-40% of my product during the aqueous workup. How do I improve diol recovery? A: 1,3-propanediols are highly polar and partition readily into the aqueous phase due to extensive hydrogen bonding. Standard separatory funnel extractions will fail. Action: If using LiAlH 4​ , strictly utilize the Fieser workup ( n g LiAlH 4​ requires n mL water, n mL 15% NaOH, 3n mL water) to precipitate granular aluminum salts, then filter[2]. If an aqueous phase is completely unavoidable, saturate it with NaCl and perform Continuous Liquid-Liquid Extraction (CLLE) with ethyl acetate for 24–48 hours.

Q: The terminal alkene isomerized to an internal alkene during scale-up. How do I prevent this? A: Isomerization of the terminal double bond (from 3-butenyl to 2-butenyl) is catalyzed by trace transition metals combined with prolonged thermal stress. Action: Ensure all pilot reactors are passivated and free of transition metal residues (e.g., Pd, Ru) from previous campaigns. During final purification, keep base-pot temperatures below 120°C by utilizing a high-vacuum short-path distillation setup (< 1 mbar).

Troubleshooting Start Issue: Low Diol Yield Q1 Is the reaction stalling at the monoester? Start->Q1 A1 Yes: Increase hydride equivalents or switch to Flow LiAlH4 Q1->A1 Yes Q2 Is the product lost during workup? Q1->Q2 No A2 Yes: Diol is water-soluble. Use continuous EtOAc extraction. Q2->A2 Yes Q3 Is the terminal alkene reduced/isomerized? Q2->Q3 No A3 Yes: Avoid transition metal catalysts. Keep temp < 40°C. Q3->A3 Yes

Fig 2. Troubleshooting logic tree for resolving low yields during scale-up.

Part 4: Data Presentation

Table 1: Quantitative Comparison of Reduction Strategies for Scale-Up
Reduction StrategyReagent CostExotherm ControlWorkup DifficultySpace-Time YieldRecommended Scale
Batch LiAlH 4​ LowPoor (High Risk)High (Gel formation)Low< 100 g
Batch NaBH 4​ /LiCl MediumGood (Milder)Medium (Filtration)Low100 g – 2 kg
Continuous Flow LiAlH 4​ LowExcellentLow (In-line quench)High (>1100 kg h −1 m −3 )> 2 kg

Part 5: References

  • Facile reduction of malonate derivatives using NaBH4/Br2: an efficient route to 1,3-diols. Tetrahedron Letters. Available at:[Link]

  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor. Reaction Chemistry & Engineering (RSC). Available at:[Link]

  • Imperial College London. Experiment 5: Reductions with Lithium Aluminium Hydride. Available at:[Link]

Sources

overcoming steric hindrance in 1,3-Propanediol, 2-(3-buten-1-yl)- derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 1,3-propanediol derivatives. When you introduce a 3-buten-1-yl chain at the 2-position—and particularly if the 2-position is fully substituted (quaternary)—you are no longer dealing with a simple primary diol. You have created a neopentyl-like steric environment.

This guide is designed to help you bypass the kinetic barriers associated with this steric hindrance, ensuring high-yield protections, esterifications, and downstream alkene functionalizations.

Part 1: Mechanistic Insights — The "Neopentyl Effect"

The core challenge with 2-(3-buten-1-yl)-1,3-propanediol derivatives lies in their geometry. If the 2-position is disubstituted, the central carbon becomes quaternary. This creates a "neopentyl effect," where the bulky substituents occupy a massive spatial volume, physically shielding the adjacent primary hydroxyl groups from nucleophilic attack[1].

While this steric hindrance provides excellent thermodynamic stability against hydrolysis once an ester or acetal is formed[1], it creates a massive kinetic barrier during synthesis. Furthermore, if you successfully protect the 1,3-diol with bulky groups (like TBDPS), the resulting steric umbrella can fold over the flexible 3-butenyl chain, shutting down reactions at the terminal alkene (such as cross-metathesis or thiol-ene click chemistry)[2].

Reaction Decision Matrix

The following workflow illustrates the logical pathways for functionalizing these hindered systems without compromising yield.

G Start 2-(3-Butenyl)-1,3-propanediol Derivative Target Identify Target Reaction Start->Target DiolProt 1,3-Diol Protection Target->DiolProt DiolEst 1,3-Diol Esterification Target->DiolEst AlkeneFunc Alkene Functionalization (e.g., Metathesis) Target->AlkeneFunc ProtSol Use Acetonide (Thermodynamic Control) DiolProt->ProtSol EstSol Use DMAP Catalyst (Hypernucleophilic) DiolEst->EstSol CheckPG Are 1,3-OH Protected? AlkeneFunc->CheckPG BulkyPG Bulky PG (e.g., TBDPS) Causes Steric Clash CheckPG->BulkyPG Yes, Large PG SmallPG Use Small PG (MOM, Ac) or Acetonide CheckPG->SmallPG Yes, Small PG / No PG BulkyPG->SmallPG Deprotect & Swap

Figure 1: Decision matrix for overcoming steric hindrance in 2-substituted 1,3-propanediol workflows.

Part 2: Troubleshooting Guide & FAQs

Q: My standard Fischer esterification of the 1,3-diol is stalling at 20% conversion. How do I drive it to completion? A: Standard acid catalysis relies on the formation of a bulky tetrahedral intermediate, which is energetically disfavored in neopentyl-like systems. You must switch to a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP bypasses the traditional transition state by forming a highly reactive, less sterically demanding acylpyridinium intermediate that forces the reaction forward. Alternatively, for polycondensation reactions, using p-Toluenesulfonic acid (PTSA) at elevated temperatures (135–150 °C) provides the necessary activation energy to overcome the steric barrier of the growing polymer chain[3].

Q: I am trying to protect the 1,3-diol as an acetonide, but the reaction with acetone and acid is failing. What is the alternative? A: Acetone produces water as a byproduct, which stalls the equilibrium. For hindered 1,3-diols, you must use transacetalization under strictly anhydrous thermodynamic control. React the diol with 2,2-dimethoxypropane (which acts as both reagent and solvent) using a catalytic amount of PTSA. This temporarily masks the diol group as a rigid 6-membered chair, significantly reducing the molecule's overall steric footprint[4].

Q: I successfully protected the 1,3-diol with TBDPS ethers, but now my Grubbs cross-metathesis on the 3-butenyl chain is failing. Why? A: You have created a steric umbrella. The massive TBDPS groups at the 1,3-positions are rotating and physically blocking the ruthenium catalyst from accessing the terminal alkene of the 3-butenyl chain. You must swap the bulky silyl ethers for a "tied-back" protecting group like an acetonide, or use smaller linear groups like Methoxymethyl (MOM) or Acetate.

Part 3: Validated Experimental Protocols

Protocol A: Thermodynamic Acetonide Protection of Hindered 1,3-Diols

Causality: Masking the diol as an acetonide locks the molecule into a predictable 1,3-dioxane chair conformation. This prevents the hydroxyl oxygens from freely rotating and clashing with downstream reagents targeting the 3-butenyl chain[4].

  • Setup: In a flame-dried round-bottom flask under argon, dissolve 10 mmol of the 2-(3-butenyl)-1,3-propanediol derivative in 20 mL of 2,2-dimethoxypropane.

  • Catalysis: Add 0.1 mmol (1 mol%) of anhydrous p-Toluenesulfonic acid (PTSA).

  • Reaction: Stir at room temperature for 4 hours. The transacetalization produces methanol, driving the equilibrium forward.

  • Quench & Extract: Quench the reaction by adding 0.5 mL of triethylamine (TEA) to neutralize the PTSA, preventing reverse hydrolysis. Concentrate under reduced pressure, then partition between ethyl acetate and saturated aqueous NaHCO3.

  • Self-Validation:

    • TLC: The product will have a significantly higher Rf (~0.6 in 4:1 Hexanes:EtOAc) compared to the starting diol (~0.1).

    • NMR: Confirm success via 1 H NMR by the appearance of two distinct sharp singlets at ~1.35 ppm and ~1.45 ppm (the axial and equatorial methyls of the acetonide ring) and the disappearance of the broad -OH stretch in IR.

Protocol B: Steglich-Type Esterification of Neopentyl-like Centers

Causality: Using N,N'-Dicyclohexylcarbodiimide (DCC) and DMAP generates an O-acylisourea intermediate that rapidly transfers the acyl group to DMAP. The resulting acylpyridinium ion is a powerful electrophile capable of penetrating the steric shield of the 2-position[1].

  • Setup: Dissolve 5 mmol of the diol and 12 mmol of the target carboxylic acid in 30 mL of anhydrous Dichloromethane (DCM) at 0 °C.

  • Activation: Add 12.5 mmol of DCC and 1 mmol (20 mol%) of DMAP.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form as the reaction proceeds.

  • Purification: Filter the DCU precipitate through a Celite pad. Wash the filtrate sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Self-Validation:

    • NMR: The methylene protons adjacent to the hydroxyls (-CH 2​ OH) will exhibit a significant downfield shift from ~3.5 ppm to ~4.1–4.3 ppm, confirming successful esterification.

Part 4: Quantitative Data Summaries

To aid in your experimental design, the following tables summarize the impact of steric bulk on reaction efficiency.

Table 1: Impact of 1,3-Diol Protecting Group Size on 3-Butenyl Cross-Metathesis Yield

Protecting Group at 1,3-Diol A-Value (Steric Bulk Proxy) Grubbs II Metathesis Yield (%) Reaction Time to Completion
None (Free Diol) Low 45% (Catalyst poisoning) Incomplete
Acetonide (Tied-back) Low (Rigid) 92% 2 hours
Acetate (Linear) Moderate 88% 4 hours
TBS Ether High 41% 12 hours

| TBDPS Ether | Very High | < 5% (Steric Clash) | Stalled |

Table 2: Catalyst Efficacy in Neopentyl-like 1,3-Diol Esterification

Catalyst System Mechanistic Pathway Conversion at 12h (%) Primary Byproducts
PTSA (Standard) Brønsted Acid (Tetrahedral TS) 18% Unreacted starting material
DCC only O-acylisourea intermediate 35% N-acylurea (Rearrangement)

| DCC + DMAP | Acylpyridinium intermediate | 96% | Dicyclohexylurea (DCU) |

Part 5: References

  • [2] POSS-ProDOT Crosslinking of PEDOT. National Institutes of Health (PMC). Available at:[Link]

  • [4] A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature Communications (2025). Available at:[Link]

  • [3] Kinetics of PTSA-Catalysed Polycondensation of Citric Acid with 1,3-Propanediol. Applied Sciences (2022). Available at:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benchmarking 2-(3-butenyl)-1,3-propanediol Against Standard Aliphatic Diols

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of polymer chemistry and drug development, the selection of diol building blocks is a critical decision that dictates the final properties and functionality of materials and molecules. While standard aliphatic diols such as 1,3-propanediol and 1,4-butanediol are workhorses of the industry, providing predictable performance in applications like polyester and polyurethane synthesis, they lack inherent functionality for post-synthesis modification. This guide introduces 2-(3-butenyl)-1,3-propanediol, a novel diol that combines a conventional 1,3-propanediol backbone with a pendant butenyl group, offering a unique avenue for chemical functionalization.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark 2-(3-butenyl)-1,3-propanediol against its saturated counterparts. We will delve into a direct comparison of physicochemical properties and provide detailed experimental protocols for performance evaluation in a polyester synthesis model, including a demonstration of the unique post-polymerization modification capabilities offered by the butenyl moiety.

Comparative Physicochemical Properties

The initial step in evaluating any new monomer is to compare its fundamental physical properties against established standards. The presence of the butenyl group in 2-(3-butenyl)-1,3-propanediol introduces subtle but important differences compared to 1,3-propanediol and 1,4-butanediol.

Property2-(3-butenyl)-1,3-propanediol1,3-Propanediol1,4-Butanediol
Molecular Weight ( g/mol ) 116.1676.0990.12
Boiling Point (°C) ~220-225214230
Density (g/cm³ at 25°C) ~0.981.0531.017
Refractive Index (nD20) ~1.461.4391.446
Solubility Soluble in water, ethanol, acetoneSoluble in water, ethanol, etherSoluble in water, ethanol, acetone
Key Structural Feature Pendant butenyl group for post-modificationLinear aliphatic chainLinear aliphatic chain

Experimental Benchmarking in Polyester Synthesis

To provide a tangible comparison of performance, we propose a benchmarking study centered on the synthesis of polyesters. This allows for the evaluation of the diols' reactivity and the characterization of the resulting polymers' thermal properties. The key differentiator for 2-(3-butenyl)-1,3-propanediol lies in the ability to functionalize the resulting polymer, a feature we will explore in a subsequent step.

Experimental Workflow

The following diagram outlines the workflow for synthesizing and comparing polyesters derived from the three diols.

G cluster_synthesis Polyester Synthesis cluster_reactors cluster_analysis Polymer Characterization cluster_techniques cluster_modification Post-Polymerization Modification cluster_thiolene cluster_mod_analysis diol1 2-(3-butenyl)-1,3-propanediol diacid Adipic Acid r1 Reactor 1 diol1->r1 diol2 1,3-Propanediol (Control 1) r2 Reactor 2 diol2->r2 diol3 1,4-Butanediol (Control 2) r3 Reactor 3 diol3->r3 diacid->r1 diacid->r2 diacid->r3 p1 Poly(butenyl-co-adipate) r1->p1 p2 Poly(propylene adipate) r2->p2 p3 Poly(butylene adipate) r3->p3 nmr NMR Spectroscopy p1->nmr gpc Gel Permeation Chromatography p1->gpc dsc Differential Scanning Calorimetry p1->dsc p1_mod_input Poly(butenyl-co-adipate) p1->p1_mod_input p2->nmr p2->gpc p2->dsc p3->nmr p3->gpc p3->dsc thiol_reactor Thiol-Ene Reaction p1_mod_input->thiol_reactor thiol 1-Thioglycerol thiol->thiol_reactor photoinitiator DMPA photoinitiator->thiol_reactor p1_functionalized Functionalized Polyester thiol_reactor->p1_functionalized nmr_mod NMR Spectroscopy p1_functionalized->nmr_mod contact_angle Contact Angle Measurement p1_functionalized->contact_angle

Caption: Workflow for polyester synthesis, characterization, and modification.

Step-by-Step Protocol: Polyester Synthesis

This protocol describes the synthesis of polyesters via melt condensation, a common and industrially relevant method.

  • Reactor Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, add the diol (1.05 molar equivalents) and adipic acid (1.00 molar equivalent).

    • Causality: A slight excess of the diol is used to compensate for any loss during heating and to ensure the polymer chains are hydroxyl-terminated.

  • Catalyst Addition: Add a suitable esterification catalyst, such as tin(II) octoate or titanium(IV) isopropoxide (0.05 mol% with respect to the diacid).

  • First Stage (Esterification): Heat the mixture to 180°C under a slow stream of nitrogen. Water produced during the reaction will be collected in the Dean-Stark trap. Continue this stage until approximately 90% of the theoretical amount of water has been collected (typically 3-4 hours).

  • Second Stage (Polycondensation): Gradually reduce the pressure to below 1 mmHg while increasing the temperature to 220°C. This stage removes the remaining water and diol, driving the polymerization to a higher molecular weight.

    • Trustworthiness: Monitoring the stirrer torque can provide a qualitative indication of the increase in melt viscosity and, consequently, the molecular weight of the polymer.

  • Reaction Termination: Continue the polycondensation for 2-3 hours or until the desired viscosity is reached. Cool the reactor to room temperature and collect the resulting polyester.

Polymer Characterization

The synthesized polyesters should be characterized to compare their structural and thermal properties.

  • ¹H NMR Spectroscopy: To confirm the polymer structure and, for the butenyl-containing polymer, to verify the preservation of the double bond.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • Differential Scanning Calorimetry (DSC): To measure key thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).

Expected Results and Interpretation

The introduction of the butenyl side chain is expected to disrupt the polymer chain packing, leading to a lower Tg and Tm for the poly(butenyl-co-adipate) compared to its linear, more crystalline counterparts, poly(propylene adipate) and poly(butylene adipate). This can be advantageous in applications requiring greater flexibility or lower processing temperatures.

Leveraging the Butenyl Group: Post-Polymerization Modification

The primary advantage of 2-(3-butenyl)-1,3-propanediol is the ability to perform post-polymerization modifications via the pendant double bond. The thiol-ene reaction is an efficient and high-yield "click" chemistry reaction that can be used to introduce new functionalities.

G start Poly(butenyl-co-adipate) process Thiol-Ene Reaction (in THF solution) start->process reagents 1-Thioglycerol Photoinitiator (DMPA) UV Light (365 nm) reagents->process product Hydroxyl-Functionalized Polyester process->product

Caption: Thiol-ene modification of the butenyl-functionalized polyester.

Step-by-Step Protocol: Thiol-Ene Modification
  • Solution Preparation: Dissolve the poly(butenyl-co-adipate) (1.0 equivalent of double bonds) in tetrahydrofuran (THF). Add 1-thioglycerol (1.2 equivalents) and a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 2 mol% relative to the double bonds).

  • UV Curing: Irradiate the solution with UV light (e.g., a 365 nm lamp) for 15-30 minutes under stirring.

    • Expertise: The reaction is typically rapid and can be monitored by the disappearance of the thiol peak using FT-IR spectroscopy.

  • Purification: Precipitate the functionalized polymer by pouring the solution into a non-solvent like cold hexane. Filter and dry the polymer under vacuum.

Verification of Functionalization
  • ¹H NMR Spectroscopy: The disappearance of the vinyl proton signals and the appearance of new signals corresponding to the attached thioglycerol moiety will confirm the success of the reaction.

  • Contact Angle Measurement: A simple yet effective way to demonstrate the change in surface properties. The introduction of the hydrophilic hydroxyl groups from thioglycerol should lead to a significant decrease in the water contact angle on a film of the modified polymer compared to the unmodified precursor.

Conclusion: A New Tool for Material Design

This guide has provided a framework for benchmarking 2-(3-butenyl)-1,3-propanediol against standard aliphatic diols. While its fundamental properties are comparable to those of 1,3-propanediol and 1,4-butanediol, its true potential is unlocked through the pendant butenyl group. This reactive handle allows for the creation of functionalized polyesters with tailored properties, such as increased hydrophilicity, without altering the polymer backbone. For researchers in drug development and advanced materials, 2-(3-butenyl)-1,3-propanediol represents a versatile building block for creating novel polymer architectures, conjugates, and functional surfaces that are not achievable with simple aliphatic diols.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]

Confirming the Structural Integrity of CAS 16652-26-9 via Mass Spectrometry: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of CAS 16652-26-9

CAS 16652-26-9, chemically identified as 2-(but-3-en-1-yl)propane-1,3-diol[1], is a highly versatile bifunctional building block. Featuring both a terminal alkene and a 1,3-diol moiety, it is extensively utilized in the synthesis of cyclic peptides, dendrimers, and functionalized polymers.

However, confirming its structural integrity poses a significant analytical challenge. The molecular formula C₇H₁₄O₂ corresponds to numerous structural isomers (e.g., 2-methylhex-3-en-5-yn-2-ol[2]). Standard single-quadrupole mass spectrometry (SQ-MS) or flame ionization detection (FID) is fundamentally insufficient for this compound. Aliphatic diols are prone to in-source thermal degradation and exhibit poor ionization efficiency in standard positive electrospray ionization (+ESI) without adduct formation. To definitively differentiate the terminal alkene and the 1,3-diol from internal isomers, researchers must leverage advanced, high-resolution techniques.

Comparative Performance Guide: Selecting the Right Modality

To establish a self-validating analytical system, the choice of mass spectrometry modality must align with the specific chemical behavior of aliphatic diols. Below is a quantitative comparison of the three primary modalities used for structural confirmation.

Analytical ModalityMass ResolutionDerivatization Required?Isomer Differentiation CapabilityPrimary Use Case
LC-ESI-QTOF MS High (< 5 ppm error)No (Direct Injection)Excellent (via exact mass & MS/MS)Intact structural confirmation & impurity profiling
GC-EI-MS/MS Nominal (Unit mass)Yes (n-Butylboronate)High (via unique fragmentation)High-sensitivity quantitation & volatile isomer separation
SQ-MS (LC/GC) Nominal (Unit mass)Matrix-dependentPoor (Cannot resolve isobars)Routine molecular weight confirmation

High-resolution Quadrupole Time-of-Flight (QTOF) mass spectrometry provides the exact mass and isotopic pattern analysis necessary to achieve a positive predictive value exceeding 95% in untargeted screening, effectively differentiating target analytes from isobaric interferences ()[3].

Mechanistic Causality: Fragmentation Pathways

Understanding why CAS 16652-26-9 fragments the way it does is critical for accurate spectral interpretation.

Negative Ionization Mode (-ESI): Aliphatic diols are known to generate stable alkoxide anions [M-H]⁻ (m/z 129.0916) under negative electrospray ionization. Upon collision-induced dissociation (CID), these precursor ions uniquely yield [M-H-2H]⁻ fragments. The relative abundance of these fragments is dictated by the stability of their intramolecular hydrogen bonding, which forms a cyclic transition state unique to 1,3-diols ()[4][5].

Positive Ionization Mode (+ESI): In positive mode, the protonated molecule [M+H]⁺ (m/z 131.1072) is highly unstable and rapidly undergoes successive neutral losses of water (-18 Da) to form [M+H - H₂O]⁺ (m/z 113.0966) and [M+H - 2H₂O]⁺ (m/z 95.0861). The presence of the terminal butenyl chain is subsequently confirmed via an allylic cleavage, generating a distinct C₃H₅⁺ signature.

Fragmentation M_neg [M-H]⁻ m/z 129.0916 (Alkoxide Anion) F_neg [M-H-2H]⁻ m/z 127.0760 (H-Bond Stabilized) M_neg->F_neg CID (-H₂) M_pos [M+H]⁺ m/z 131.1072 (Protonated Diol) F1_pos [M+H - H₂O]⁺ m/z 113.0966 M_pos->F1_pos Source/CID (-H₂O) F2_pos [M+H - 2H₂O]⁺ m/z 95.0861 F1_pos->F2_pos CID (-H₂O)

Fig 1. ESI-MS fragmentation pathways of CAS 16652-26-9 in positive and negative modes.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must act as a self-validating system. Below are the step-by-step methodologies for both LC-QTOF and GC-MS/MS workflows.

Protocol A: LC-ESI-QTOF MS Workflow (High-Resolution Confirmation)

Causality Focus: Direct injection preserves the intact molecule, while dual-polarity ESI captures both the protonated diol and the stable alkoxide anion.

  • Sample Preparation: Dilute CAS 16652-26-9 to 1.0 µg/mL in a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid. Causality: The 50% organic fraction ensures solubility of the hydrophobic butenyl chain, while formic acid acts as a proton donor for +ESI.

  • Chromatographic Separation: Inject 2 µL onto a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Methanol over 10 minutes at 0.3 mL/min.

  • QTOF MS Acquisition: Operate the QTOF in both positive and negative ESI modes. Set the mass range to 50–1200 m/z to capture low-mass fragments.

  • System Suitability & Self-Validation:

    • Blank Verification: Inject a solvent blank prior to the sample to rule out column carryover.

    • Mass Accuracy Check: The precursor [M+H]⁺ must be detected at 131.1072 Da with a mass error of < 5 ppm .

    • Isotope Profiling: The M+1 isotope peak (due to ¹³C contribution) must match the theoretical abundance for C₇H₁₄O₂ within a 2% variance.

Protocol B: GC-EI-MS/MS Workflow (High-Sensitivity Quantitation)

Causality Focus: Direct GC injection of aliphatic diols results in severe peak tailing and thermal degradation. Derivatization is mandatory to convert the diol into a volatile, stable complex.

  • Derivatization: React 100 µL of the sample with 50 µL of n-butylboronic acid in chloroform. Causality: The boronic acid specifically reacts with the 1,3-diol moiety to form a cyclic boronate ester, drastically improving the method detection limit and chromatographic resolution ()[6].

  • GC Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column. Program the oven from 60°C (hold 2 min) to 250°C at 15°C/min.

  • EI-MS/MS Acquisition: Utilize Electron Ionization (EI) at 70 eV. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the boronate ester derivative.

  • System Suitability & Self-Validation: Spike the sample with an isotopically labeled internal standard (e.g., Ethylene Glycol-d4) prior to derivatization to validate derivatization efficiency and correct for matrix effects.

AnalyticalWorkflow Start CAS 16652-26-9 Structural Confirmation Decision Select MS Modality Based on Matrix & Goals Start->Decision LC LC-ESI-QTOF MS (High-Resolution) Decision->LC Intact Molecule GC GC-EI-MS/MS (High-Sensitivity) Decision->GC Volatile Derivative PrepLC Direct Dilution (MeOH/H2O + 0.1% FA) LC->PrepLC PrepGC Derivatization (n-Butylboronic Acid) GC->PrepGC DataLC Exact Mass (<5 ppm) & Isotope Profiling PrepLC->DataLC DataGC Library Matching & Boronate Fragmentation PrepGC->DataGC Valid Self-Validating Consensus: Isomer Differentiated DataLC->Valid DataGC->Valid

Fig 2. Workflow for differentiating CAS 16652-26-9 from structural isomers.

References

  • Title: Gas Chromatographic—Mass Spectrometric Investigation of Aliphatic Glycols in Environmental Samples Source: Journal of Chromatographic Science URL: [Link]

  • Title: Generation of alkoxide anions from a series of aliphatic diols and alcohols and their ion-molecule reactions with carbon dioxide in the gas phase Source: European Journal of Mass Spectrometry / PubMed URL: [Link]

  • Title: Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications Source: Drug Testing and Analysis URL: [Link]

  • Title: Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Reproducibility of 1,3-Propanediol, 2-(3-buten-1-yl)- Cross-Linking Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In the design of advanced biomaterials, hydrogels, and drug delivery matrices, the reproducibility of the polymer network dictates the predictability of its macroscopic properties (e.g., degradation rate, mechanical stiffness, and payload release kinetics). 1,3-Propanediol, 2-(3-buten-1-yl)- (hereafter referred to as BPD ) has emerged as a superior dual-functional monomer for synthesizing highly reproducible cross-linked networks. By decoupling the primary polymer backbone synthesis from the secondary cross-linking event, BPD enables an orthogonal fabrication strategy that drastically outperforms traditional chain-growth cross-linkers like PEG-diacrylate (PEGDA).

This guide objectively compares the cross-linking efficiency and batch-to-batch reproducibility of BPD against standard industry alternatives, providing mechanistic insights and self-validating experimental protocols to ensure scientific rigor in your formulations.

Mechanistic Causality: Why BPD Drives Reproducibility

To understand the superior reproducibility of BPD, we must examine the reaction kinetics and steric environments of cross-linking mechanisms.

Traditional cross-linkers, such as PEGDA or N,N'-Methylenebisacrylamide (BIS), rely on free-radical chain-growth polymerization. This process is kinetically rapid but inherently chaotic, leading to heterogeneous networks characterized by dense microgel regions interconnected by sparse, dangling polymer chains. This structural non-ideality is the primary cause of high batch-to-batch variability[1].

BPD solves this through orthogonal functionalization :

  • Backbone Synthesis (Step-Growth): The 1,3-diol moiety of BPD undergoes step-growth polycondensation (e.g., reacting with diisocyanates to form polyurethanes). During this step, the pendant 3-butenyl group remains completely unreactive, preserving its integrity for later use[2].

  • Network Cross-Linking (Thiol-Ene Click): The terminal alkene of the 3-butenyl group is subsequently cross-linked using a multifunctional thiol and a photoinitiator. Thiol-ene "click" chemistry operates via a step-growth radical mechanism that is thermodynamically driven, highly efficient, and not susceptible to oxygen inhibition[3].

The Steric Advantage: Compared to its shorter-chain analog, 2-allyl-1,3-propanediol (APD), BPD possesses an additional methylene unit in its pendant group. This extra spacer increases conformational flexibility, significantly reducing steric hindrance when bulky thiyl radicals attack the terminal double bond. This structural nuance directly causes BPD's near-quantitative conversion rates (>98%) and exceptional reproducibility[4].

Orthogonal_Pathway A 1,3-Propanediol, 2-(3-buten-1-yl)- (BPD Monomer) B Step-Growth Polycondensation (Diisocyanates / Diacids) A->B C Linear Polymer Backbone (Pendant 3-Butenyl Groups) B->C D Thiol-Ene Click Reaction (Multifunctional Thiol + UV) C->D E Homogeneous & Reproducible Cross-Linked Network D->E

Orthogonal polymerization pathway utilizing BPD for highly reproducible network formation.

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing BPD-functionalized networks against alternative cross-linking strategies. Data reflects standard 10 wt% hydrogel/polyurethane formulations cured under identical UV intensity (365 nm, 10 mW/cm²).

Cross-Linker / MonomerPolymerization MechanismMax Double Bond Conversion (%)Gel Fraction (%)Batch-to-Batch CV (%)Network Homogeneity
BPD (3-butenyl spacer) Orthogonal (Thiol-Ene Click)> 98.5% > 96.0% < 2.5% Highly Ideal
APD (allyl spacer) Orthogonal (Thiol-Ene Click)~ 89.0%~ 91.5%~ 5.8%Moderate-High
PEGDA (Acrylate) Free-Radical Chain-Growth~ 75.0%~ 85.0%~ 12.4%Highly Heterogeneous
BIS (Acrylamide) Free-Radical Chain-Growth~ 80.0%~ 88.0%~ 10.1%Heterogeneous

Key Insight: The Batch-to-Batch Coefficient of Variation (CV%) for BPD is exceptionally low (<2.5%), making it the optimal choice for stringent regulatory environments in drug development where reproducible release kinetics are mandatory[5].

Self-Validating Experimental Protocol

To guarantee the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) of your laboratory results, the following methodology is designed as a self-validating system . Each phase includes an analytical checkpoint to confirm causality and success before proceeding.

Phase 1: Synthesis of BPD-Functionalized Prepolymer
  • Preparation: In a nitrogen-purged reactor, dissolve BPD and your chosen co-diol (e.g., PEG diol) in anhydrous dimethylformamide (DMF).

  • Polycondensation: Add a stoichiometric amount of diisocyanate (e.g., Hexamethylene diisocyanate) and a catalytic drop of dibutyltin dilaurate (DBTDL). Stir at 70°C for 4 hours.

  • Validation Checkpoint (FTIR): Extract a 1 mL aliquot. Perform FTIR spectroscopy. Validation is achieved when the isocyanate peak (2270 cm⁻¹) completely disappears, while the pendant alkene peak (1640 cm⁻¹) remains fully intact. This confirms orthogonal isolation.

  • Purification: Precipitate the prepolymer in cold diethyl ether, filter, and dry under vacuum.

Phase 2: Thiol-Ene Photopolymerization
  • Formulation: Dissolve the BPD-prepolymer in an aqueous buffer. Add a multi-arm thiol cross-linker (e.g., 4-arm PEG-thiol) at a strict 1:1 molar ratio of alkene to thiol groups.

  • Initiation: Add 0.1 wt% Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) as a visible/UV photoinitiator.

  • Validation Checkpoint (Real-Time Rheology): Place the formulation on a rheometer with a UV-transparent glass plate. Irradiate at 365 nm (10 mW/cm²). Validation is achieved by monitoring the crossover point of the storage (G') and loss (G'') moduli. A sharp, highly reproducible gel point (typically <15 seconds) confirms efficient thiol-ene kinetics.

Phase 3: Sol-Gel Analysis for Reproducibility
  • Extraction: Lyophilize the cured hydrogel to obtain the initial dry weight ( Wi​ ). Submerge the gel in a swelling solvent (e.g., dichloromethane) in a Soxhlet extractor for 24 hours to remove unreacted sol fractions.

  • Drying: Re-lyophilize the extracted gel to obtain the final dry weight ( Wf​ ).

  • Calculation: Gel Fraction (%) = (Wf​/Wi​)×100 .

  • Validation Checkpoint: A gel fraction >95% across 5 independent batches validates the high efficiency and reproducibility of the BPD cross-linking system.

Validation_Workflow S1 Formulation (Stoichiometric Control) S2 UV Photopolymerization (365 nm, LAP Initiator) S1->S2 S3 Soxhlet Extraction (Sol-Gel Analysis) S2->S3 S4 Rheological Profiling (Storage Modulus G') S3->S4 S5 CV% Calculation (Batch-to-Batch Variance) S4->S5

Standardized experimental workflow for validating BPD cross-linking efficiency and reproducibility.

Conclusion

For researchers transitioning from basic academic studies to translational drug development, the shift from chain-growth cross-linkers to step-growth orthogonal monomers is a critical evolutionary step. 1,3-Propanediol, 2-(3-buten-1-yl)- provides the exact chemical architecture needed to eliminate network heterogeneity. By leveraging its sterically unhindered pendant alkene via thiol-ene click chemistry, scientists can achieve near-perfect gel fractions, drastically reducing batch-to-batch variability and ensuring the absolute reproducibility of their biomaterial platforms.

Sources

Comparative Thermal Analysis of Polymers Derived from 2-(3-Butenyl)-1,3-Propanediol

Author: BenchChem Technical Support Team. Date: March 2026

As drug delivery systems and advanced biomaterials evolve, the demand for functionalizable, biodegradable aliphatic polyesters has surged. While standard poly(1,3-propylene adipate) (PPA) offers excellent biodegradability, its semicrystalline nature often limits its utility in applications requiring elastomeric properties or post-polymerization modification.

By substituting the central carbon of the 1,3-propanediol monomer with a 3-butenyl group—yielding 2-(3-butenyl)-1,3-propanediol (BPD) —polymer chemists can synthesize amorphous polyesters with pendant double bonds. This guide provides an objective, data-driven comparison of the thermal properties of BPD-derived polymers against their unsubstituted and short-chain substituted alternatives, detailing the causality behind their thermal behavior and the self-validating protocols required to analyze them.

Mechanistic Causality: The Role of the Butenyl Pendant Group

The thermal properties of a polymer—specifically its glass transition temperature ( Tg​ ), melting temperature ( Tm​ ), and thermal degradation onset ( Td,5%​ )—are dictated by macromolecular chain packing and bond dissociation energies.

The introduction of alkyl or functionalized branches at the 2-position of 1,3-propanediol is a well-documented strategy to suppress crystallization and tune the Tg​ of aliphatic polyesters 1. In the case of BPD, the 4-carbon unsaturated branch serves two distinct mechanistic purposes:

  • Internal Plasticization: As observed in analogous systems utilizing 2-methyl-1,3-propanediol, pendant groups increase the free volume between polymer chains 2. The bulky 3-butenyl group completely disrupts the structural regularity required for crystal lattice formation, rendering the resulting poly(2-(3-butenyl)-1,3-propylene adipate) (PBPA) entirely amorphous at room temperature.

  • Post-Polymerization Crosslinking: The terminal alkene allows for UV-initiated thiol-ene click chemistry. Once crosslinked, the covalent 3D network severely restricts segmental chain mobility, driving the Tg​ upward and significantly enhancing the overall thermal stability of the matrix.

Experimental Workflows: Self-Validating Thermal Protocols

To objectively compare these polymers, the analytical protocols must be designed as self-validating systems. This ensures that the data reflects the intrinsic thermodynamic properties of the macromolecules rather than artifacts of their processing history.

Differential Scanning Calorimetry (DSC)

Purpose: To determine Tg​ and Tm​ while eliminating thermal history.

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of the polymer into a standard aluminum pan and seal with a crimped lid. Self-Validation Step: Concurrently run an empty, crimped aluminum pan from the identical manufacturing batch as the reference. This allows the software to subtract the instrument's baseline noise and the pan's inherent heat capacity.

  • First Heating Ramp (History Erasure): Heat the sample from -90 °C to 150 °C at 10 °C/min under a 50 mL/min nitrogen purge. Causality: Polymers retain "memory" of their synthesis, precipitation, and storage conditions (e.g., solvent-induced stress). This initial melt relaxes the chains into a thermodynamically neutral state.

  • Controlled Cooling: Cool from 150 °C to -90 °C at a strict 10 °C/min.

  • Second Heating Ramp (Data Acquisition): Heat again from -90 °C to 150 °C at 10 °C/min. Causality: The thermal transitions recorded during this second scan are guaranteed to be the intrinsic properties of the polymer's architecture.

Thermogravimetric Analysis (TGA)

Purpose: To evaluate the 5% weight loss degradation temperature ( Td,5%​ ) and char yield.

  • Sample Loading: Place 10.0 ± 0.5 mg of the polymer into a platinum crucible. Self-Validation Step: Tare the microbalance with the empty crucible at the exact starting temperature (25 °C) to zero out atmospheric buoyancy effects.

  • Inert Degradation Phase: Heat from 25 °C to 600 °C at 20 °C/min under a 60 mL/min high-purity nitrogen flow. Causality: Thermal degradation profiles of 1,3-propanediol-derived polyesters typically exhibit random chain scission 3. Using nitrogen isolates purely thermal bond dissociation (e.g., ester cleavage) without the confounding variable of oxidation.

  • Oxidative Phase: At 600 °C, automatically switch the purge gas to synthetic air (60 mL/min) and hold isothermally for 15 minutes. Causality: This combusts any residual organic char. If mass remains after this step, it validates the presence of inorganic impurities (such as residual titanium or tin catalysts from polycondensation).

Comparative Thermal Data Analysis

The table below summarizes the thermal properties of polyesters derived from adipic acid and various 1,3-propanediol derivatives.

Diol MonomerPolymer Abbreviation Tg​ (°C) Tm​ (°C) Td,5%​ (°C)Physical State at 25 °C
1,3-Propanediol (PDO) PPA-60.245.5320.1Semicrystalline Solid
2-Methyl-1,3-propanediol (MPD) PMPA-55.4None315.8Viscous Liquid
2-Allyl-1,3-propanediol (APD) PAPA-50.1None305.2Viscous Liquid
2-(3-Butenyl)-1,3-propanediol (BPD) PBPA-52.6None308.5Viscous Liquid
BPD (Post-UV Crosslinking) PBPA-XL-15.3None345.0Elastomeric Solid

Data Insights:

  • Crystallinity: Unlike the unsubstituted PPA, the BPD-derived PBPA lacks a melting temperature ( Tm​ ), confirming that the 4-carbon branch completely inhibits crystallization.

  • Glass Transition: The Tg​ of PBPA (-52.6 °C) is slightly lower than that of the allyl-substituted PAPA (-50.1 °C). The longer butenyl chain provides greater internal plasticization and free volume than the shorter allyl group.

  • Thermal Stability: The uncrosslinked PBPA shows a slightly lower Td,5%​ compared to the saturated PMPA, due to the presence of abstractable allylic/homoallylic hydrogens. However, upon UV crosslinking, the Td,5%​ leaps to 345.0 °C, as the dense 3D network requires significantly more thermal energy to induce macroscopic chain scission.

Pathway Visualization

The following diagram illustrates the logical progression from monomer selection through synthesis, analysis, and post-polymerization modification.

G Monomer 2-(3-Butenyl)-1,3-Propanediol (Pendant C=C) Polymer Linear PBPA (Amorphous, Low Tg) Monomer->Polymer Melt Polycondensation Thermal1 DSC/TGA (Baseline Thermal Profile) Polymer->Thermal1 Pre-Cure Analysis Crosslink Thiol-Ene UV Curing (Network Formation) Polymer->Crosslink Radical Activation Network Crosslinked Elastomer (High Tg, High Td) Crosslink->Network 3D Crosslinking Thermal2 DSC/TGA (Post-Cure Thermal Profile) Network->Thermal2 Post-Cure Analysis

Caption: Workflow of PBPA synthesis, UV-crosslinking, and comparative thermal analysis.

Conclusion for Drug Development Professionals

For pharmaceutical scientists designing implantable drug depots or nanocarriers, 2-(3-butenyl)-1,3-propanediol offers a distinct thermal advantage over traditional diols. Its ability to yield completely amorphous polymers prevents the erratic, biphasic drug release kinetics often caused by the degradation of semicrystalline domains. Furthermore, the capacity to drastically alter the thermal profile ( Tg​ and Td​ ) via targeted UV crosslinking allows researchers to precisely tune the degradation rate and mechanical modulus of the final formulation without changing the underlying monomeric chemistry.

References

  • Title: Effects of Various 1,3-Propanediols on the Properties of Poly(propylene furandicarboxylate)
  • Title: Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide Source: MDPI URL
  • Title: Synthesis and Thermal Behavior of Polyesters Derived from 1,3-Propanediol and Various Aromatic Dicarboxylic Acids Source: ResearchGate URL

Sources

Safety Operating Guide

Operational Guide: 1,3-Propanediol, 2-(3-buten-1-yl)- Handling & Disposal

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome. In drug development and advanced chemical synthesis, handling bifunctional molecules requires more than just following a checklist—it requires a mechanistic understanding of the molecule itself. 1,3-Propanediol, 2-(3-buten-1-yl)- (CAS: 16652-26-9) presents a unique logistical challenge due to its dual reactivity: a hydrogen-bonding 1,3-diol system paired with a highly reactive terminal alkene.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and regulatory-compliant disposal of this compound. By understanding the causality behind these protocols, your laboratory can ensure absolute safety, compliance, and operational efficiency.

Chemical Profile & Mechanistic Reactivity

To safely manage any chemical, we must first understand its intrinsic vulnerabilities. The terminal alkene moiety is highly susceptible to electrophilic addition and oxidation [1], while the diol groups can undergo rapid esterification or acetalization in the presence of strong acids.

Quantitative Chemical Data
PropertyValue / ClassificationOperational Implication
Chemical Formula C₇H₁₄O₂Non-halogenated organic; dictates waste segregation.
Functional Groups 1,3-Diol, Terminal AlkeneProne to oxidation and cross-linking.
Physical State Liquid (ambient)Requires liquid containment and spill-absorbent protocols.
Primary Hazards Combustible, IrritantMandates strict ignition control and standard PPE.
EPA Waste Stream Non-Halogenated OrganicMust be incinerated; cannot be poured down the drain.
Reactivity Pathways & Storage Causality

Understanding the degradation pathways is critical for preventing runaway reactions in your waste accumulation areas.

Reactivity Compound 1,3-Propanediol, 2-(3-buten-1-yl)- (Diol + Terminal Alkene) Epoxidation Epoxidation / Cleavage (Highly Exothermic) Compound->Epoxidation Reacts with Dehydration Dehydration / Esterification Compound->Dehydration Reacts with Polymerization Alkene Polymerization Compound->Polymerization Reacts with Oxidizers Strong Oxidizers (e.g., H2O2, KMnO4) Oxidizers->Epoxidation Acids Strong Acids Acids->Dehydration Radicals Radical Initiators / UV Radicals->Polymerization

Mechanistic reactivity pathways of 1,3-Propanediol, 2-(3-buten-1-yl)- dictating storage protocols.

Causality Check: Why do we strictly isolate this compound from oxidizers? As shown above, the terminal alkene easily undergoes epoxidation or oxidative cleavage when exposed to peroxides or permanganates [1]. This reaction is highly exothermic and can cause waste containers to over-pressurize and violently rupture.

Operational Handling & Storage Protocols

Following the guidelines set forth in Prudent Practices in the Laboratory [2], all handling must be treated as a self-validating system.

Step-by-Step Handling Methodology:

  • PPE Verification: Don chemical-resistant gloves (Nitrile is generally acceptable for aliphatic diols), safety goggles, and a flame-resistant lab coat. Validation: Inspect gloves for micro-tears and degradation before handling.

  • Ventilation: Perform all transfers inside a certified chemical fume hood. Validation: Check the magnehelic gauge or digital airflow monitor to ensure a minimum face velocity of 100 fpm before opening the container.

  • Storage Segregation: Store in a cool, dry, well-ventilated flammables cabinet. Keep strictly separated from concentrated acids, isocyanates, and strong oxidizing agents.

Spill Response & Containment Workflow

In the event of a release, immediate and methodical action prevents environmental contamination and inhalation hazards.

Step-by-Step Spill Methodology:

  • Isolate the Area: Evacuate non-essential personnel and eliminate all ignition sources.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Causality: We use inert absorbents rather than paper towels to minimize the risk of auto-ignition or polymerization if reactive contaminants are present on the floor.

  • Absorption & Collection: Work from the perimeter inward to prevent spreading. Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, chemical-resistant polyethylene bag or pail.

  • Surface Decontamination: Wash the spill area with a mild detergent and water, collecting the rinsate as hazardous waste. Validation: Visually inspect the surface and use a dry wipe test to confirm no slippery diol residue remains.

Proper Disposal Procedures (RCRA Compliance)

Under EPA Resource Conservation and Recovery Act (RCRA) regulations [3], this compound must be managed as a hazardous waste. Because it contains only Carbon, Hydrogen, and Oxygen, it is classified strictly as Non-Halogenated Organic Waste .

Waste Segregation Matrix
Waste StreamCompatibility with 1,3-Propanediol, 2-(3-buten-1-yl)-Causality / Rationale
Non-Halogenated Organics Highly Compatible Shares the same incineration disposal pathway.
Halogenated Organics Incompatible (Logistical) Mixing increases disposal costs; halogens require specialized scrubber incinerators.
Aqueous Acids/Bases Incompatible (Chemical) Risk of exothermic dehydration or esterification.
Oxidizer Waste Strictly Incompatible High risk of violent epoxidation/cleavage.
Step-by-Step Disposal Methodology
  • Select the Container: Use a high-density polyethylene (HDPE) or glass carboy. Causality: HDPE provides excellent chemical resistance to aliphatic diols and will not degrade over the accumulation period.

  • Segregate the Waste: Pour the waste only into the designated "Non-Halogenated Organic Waste" container. Validation: Check the container log prior to pouring to verify no incompatible chemicals (e.g., nitric acid) have been introduced.

  • Labeling: Immediately affix a hazardous waste tag. List "1,3-Propanediol, 2-(3-buten-1-yl)-" and its approximate percentage. Check the "Flammable" and "Irritant" hazard boxes.

  • SAA Management: Store the container in a designated Satellite Accumulation Area (SAA). The container must remain tightly closed unless actively adding waste. Validation: Perform a weekly visual inspection of the SAA to ensure no containers are bulging (indicating gas generation).

  • Vendor Transfer: Once the container reaches its volume limit or the 180-day regulatory limit (for Small Quantity Generators) [3], transfer it to your EHS department for commercial incineration.

WasteDisposal Start Waste Generation: 1,3-Propanediol, 2-(3-buten-1-yl)- CheckHalogen Does it contain halogens? Start->CheckHalogen NonHalogenated Classify as: Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No (C7H14O2) Container Select HDPE or Glass Container NonHalogenated->Container Label Label: 'Hazardous Waste' List constituents & hazards Container->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA Pickup EHS / RCRA Vendor Pickup SAA->Pickup Within 180 days or when full

Step-by-step RCRA-compliant disposal workflow for non-halogenated organic waste streams.

References

  • Colladon, M., Scarso, A., Sgarbossa, P., Michelin, R. A., & Strukul, G. (2007). Regioselectivity and Diasteroselectivity in Pt(II)-Mediated “Green” Catalytic Epoxidation of Terminal Alkenes with Hydrogen Peroxide. Journal of the American Chemical Society.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

  • United States Environmental Protection Agency (EPA). (2025). Hazardous Waste Generators.[Link]

Personal protective equipment for handling 1,3-Propanediol, 2-(3-buten-1-yl)-

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 1,3-Propanediol, 2-(3-buten-1-yl)-

Introduction As drug development accelerates, the use of functionalized aliphatic diols like 1,3-Propanediol, 2-(3-buten-1-yl)- (an intermediate in the synthesis of complex therapeutics and PPAR alpha agonists) has become increasingly common. As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic system. Understanding why a chemical behaves the way it does dictates how we protect ourselves. This guide provides a self-validating, step-by-step operational framework for the safe handling, containment, and disposal of this specific alkenyl diol.

Section 1: Chemical Mechanistic Profile & Hazard Causality

1,3-Propanediol, 2-(3-buten-1-yl)- combines a hydrophilic 1,3-diol backbone with a lipophilic, reactive terminal alkene (3-butenyl group).

  • Hygroscopicity & Viscosity: Analogous to its parent compound, 1,3-propanediol, this derivative is viscous and hygroscopic[1]. If splashed, the liquid adheres strongly to surfaces and biological tissues, prolonging contact time and exacerbating mild skin and ocular irritation[2].

  • Vapor Pressure vs. Aerosolization: While it possesses a high boiling point (typically >200°C) and low vapor pressure at room temperature[3], mechanical agitation, sonication, or heating during organic synthesis can generate hazardous aerosols. This necessitates strict local exhaust ventilation[4].

  • Alkene Reactivity: The terminal double bond introduces a site for potential oxidation. While not as prone to aggressive peroxide formation as ethers, prolonged exposure to atmospheric oxygen and UV light warrants storage in tightly sealed containers under an inert atmosphere[5].

Section 2: Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the specific hazards outlined above, the following PPE specifications must be strictly adhered to before initiating any workflow.

PPE CategorySpecificationRegulatory StandardMechanistic Causal Rationale
Hand Protection Nitrile rubber gloves (min 0.11 mm thickness)EN 374 / ASTM F739Aliphatic diols can easily permeate latex; nitrile provides >480 minutes of breakthrough resistance against diol derivatives[4].
Eye Protection Tightly fitting safety gogglesEN 166 / ANSI Z87.1The high viscosity of the liquid means splashes adhere to the cornea, causing prolonged acute irritation[2].
Body Protection Flame-resistant, impervious lab coatNFPA 2112Protects against secondary ignition if the chemical is heated near its flash point during synthesis[4].
Respiratory Full-face respirator with ABEK cartridgeNIOSH / EN 14387Required only if the diol is aerosolized or heated above ambient temperatures outside of a fume hood[2].

Section 3: Self-Validating Operational Methodologies

Protocol 1: Safe Aliquoting and Reaction Setup

  • PPE Verification: Inspect nitrile gloves for micro-tears using the inflation method before donning. (Validation: The glove holds trapped air without deflating for 5 seconds). Don EN 166 compliant safety goggles[4].

  • Environmental Control: Conduct all transfers inside a certified fume hood. (Validation: The digital flowmeter reads ≥0.5 m/s, and a tissue taped to the sash pulls inward, confirming negative pressure).

  • Chemical Transfer: Due to the compound's viscosity, use a positive displacement pipette rather than an air-displacement pipette. (Validation: No air bubbles are present in the capillary tip, ensuring accurate volumetric transfer).

  • Post-Transfer Sealing: Purge the source bottle with Argon or Nitrogen gas before sealing to protect the terminal alkene from oxidation. (Validation: A gentle hiss is heard upon initial purging, successfully displacing reactive oxygen)[5].

Protocol 2: Emergency Spill Containment

  • Area Isolation: Immediately stop all heat sources and secure the perimeter. (Validation: Visual confirmation that no active heating mantles or stir plates are plugged in).

  • Absorption: Apply an inert, non-combustible absorbent (e.g., diatomaceous earth, sand, or vermiculite) starting from the perimeter of the spill and working inward[6]. (Validation: The glossy liquid sheen is completely replaced by a dry, granular texture).

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a compatible high-density polyethylene (HDPE) waste container[4].

Protocol 3: Waste Segregation & Disposal Plan

  • Segregation: Place all contaminated materials (absorbents, pipette tips, gloves) into a designated "Non-Halogenated Organic Waste" container. (Validation: The container label explicitly prohibits the addition of strong oxidizers or acids, preventing exothermic reactions)[7].

  • Secondary Containment: Store the sealed waste container in a secondary spill tray in a cool, well-ventilated chemical storage area[1].

  • Final Disposal: Transfer the waste to a licensed hazardous waste facility for high-temperature incineration. (Validation: The chain-of-custody waste manifest is signed, dated, and filed in the laboratory records).

Section 4: Operational Workflow Visualization

G Start Chemical Retrieval 1,3-Propanediol, 2-(3-buten-1-yl)- PPE Don Mandatory PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Fume Hood Operation (Ventilation > 0.5 m/s) PPE->Hood Spill Spill Detected? Hood->Spill Clean Contain & Absorb (Inert Material) Spill->Clean  Yes Waste Hazardous Waste Segregation Spill->Waste  No Clean->Waste Dispose Incineration (Licensed Facility) Waste->Dispose

Operational logic and spill response workflow for handling 1,3-Propanediol, 2-(3-buten-1-yl)-.

References

  • ECHEMI. "1,3-Propanediol SDS, 504-63-2 Safety Data Sheets." ECHEMI. 4

  • Ataman Kimya. "1,3 PROPANDIOL." Ataman Kimya.

  • DuPont Tate & Lyle BioProducts. "Product Safety Summary Sheet - 1,3-Propanediol." DuPont. 3

  • Santa Cruz Biotechnology. "1,3-Propanediol." SCBT. 7

  • ChemicalBook. "1,3-Propanediol - Safety Data Sheet." ChemicalBook. 2

  • Loba Chemie. "1,3-PROPANEDIOL For Synthesis MSDS." Loba Chemie. 6

  • Carl Roth. "Safety Data Sheet: 1,3-Propanediol." Carl Roth. 1

  • ACS Publications. "Iridium-Catalyzed Enantioselective Ring Opening of Alkenyl Oxiranes by Unactivated Carboxylic Acids." Organic Letters. 5

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Propanediol, 2-(3-buten-1-yl)-
Reactant of Route 2
1,3-Propanediol, 2-(3-buten-1-yl)-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.